molecular formula C47H46N6Na4O18P4 B15571393 NF546 hydrate

NF546 hydrate

Cat. No.: B15571393
M. Wt: 1198.7 g/mol
InChI Key: OYMPIUCAYIZGOD-UHFFFAOYSA-J
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Description

NF546 hydrate is a useful research compound. Its molecular formula is C47H46N6Na4O18P4 and its molecular weight is 1198.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H46N6Na4O18P4

Molecular Weight

1198.7 g/mol

IUPAC Name

tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate;hydrate

InChI

InChI=1S/C47H48N6O17P4.4Na.H2O/c1-27-9-13-33(45(56)50-39-15-11-29(23-71(59,60)61)17-35(39)25-73(65,66)67)21-41(27)52-43(54)31-5-3-7-37(19-31)48-47(58)49-38-8-4-6-32(20-38)44(55)53-42-22-34(14-10-28(42)2)46(57)51-40-16-12-30(24-72(62,63)64)18-36(40)26-74(68,69)70;;;;;/h3-22H,23-26H2,1-2H3,(H,50,56)(H,51,57)(H,52,54)(H,53,55)(H2,48,49,58)(H2,59,60,61)(H2,62,63,64)(H2,65,66,67)(H2,68,69,70);;;;;1H2/q;4*+1;/p-4

InChI Key

OYMPIUCAYIZGOD-UHFFFAOYSA-J

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NF546 Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NF546 hydrate (B1144303) is a potent and selective non-nucleotide agonist of the P2Y11 receptor, a G-protein coupled receptor (GPCR) implicated in a diverse range of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the core mechanism of action of NF546, detailing its engagement with the P2Y11 receptor and the subsequent downstream signaling cascades. Particular emphasis is placed on the dual coupling of the P2Y11 receptor to both Gs and Gq proteins, leading to the modulation of cyclic AMP (cAMP) and intracellular calcium levels, respectively. The guide further elucidates the consequential effects on key cellular processes, including immune response modulation, vascular function, and T-cell migration. Detailed experimental protocols and quantitative data are presented to provide a robust resource for researchers in the field.

Introduction to NF546 Hydrate and the P2Y11 Receptor

This compound is a synthetic, non-nucleotide small molecule that exhibits high selectivity for the human P2Y11 receptor.[1][2] The P2Y11 receptor, a member of the P2Y family of purinergic receptors, is unique in its ability to couple to both stimulatory G-protein (Gs) and Gq protein signaling pathways.[3][4] This dual signaling capacity endows the P2Y11 receptor with the ability to orchestrate a complex and nuanced cellular response upon activation. NF546, by selectively targeting this receptor, has emerged as a critical tool for elucidating the physiological roles of P2Y11 and as a potential therapeutic agent in various disease contexts, including inflammation and cardiovascular disorders.[3][5]

Core Mechanism of Action: P2Y11 Receptor Activation and Downstream Signaling

The primary mechanism of action of this compound is its binding to and activation of the P2Y11 receptor. This interaction initiates a cascade of intracellular signaling events that are central to its pharmacological effects.

Dual G-Protein Coupling of the P2Y11 Receptor

Upon agonist binding, the P2Y11 receptor undergoes a conformational change that facilitates its interaction with heterotrimeric G-proteins. The receptor's ability to couple with both Gs and Gq proteins is a key determinant of its diverse functional outputs.[3][4]

  • Gs Pathway Activation: Engagement of the Gs protein alpha subunit (Gαs) leads to the activation of adenylyl cyclase (AC). AC, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger cyclic AMP (cAMP).[6][7]

  • Gq Pathway Activation: Interaction with the Gq protein alpha subunit (Gαq) activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4]

The balance between Gs and Gq pathway activation can be cell-type specific and context-dependent, contributing to the pleiotropic effects of P2Y11 receptor stimulation.

Modulation of Cyclic AMP and Intracellular Calcium

The activation of Gs and Gq pathways by NF546 leads to measurable changes in the intracellular concentrations of cAMP and Ca2+.

  • cAMP Accumulation: The Gs-mediated activation of adenylyl cyclase results in a significant increase in intracellular cAMP levels. This elevation in cAMP is a hallmark of P2Y11 receptor activation by NF546 and is a key transducer of its downstream effects.[6][7]

  • Calcium Mobilization: The Gq-PLC-IP3 pathway culminates in the release of Ca2+ from the endoplasmic reticulum, leading to a transient increase in cytosolic free calcium concentration.[4]

These second messengers, cAMP and Ca2+, act as crucial nodes in the signaling network, activating a variety of downstream effectors.

Downstream Signaling Cascades and Cellular Responses

The elevation of cAMP and Ca2+ initiates a series of downstream signaling events that ultimately mediate the physiological responses to NF546.

  • Protein Kinase A (PKA) Activation: Increased cAMP levels lead to the activation of PKA, a key effector kinase that phosphorylates a multitude of substrate proteins, thereby regulating their activity. The cAMP/PKA pathway is a primary mediator of the effects of NF546 in T-lymphocytes.[6]

  • Modulation of NF-κB Signaling: The cAMP pathway has been shown to exert a complex and often inhibitory effect on the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[1][2][8] This can occur through several mechanisms, including the inhibition of IκB degradation or competition for the transcriptional coactivator CREB-binding protein (CBP).[5][8] This interaction provides a molecular basis for the anti-inflammatory properties of NF546.

  • MAPK/AP-1 Pathway Activation: Studies in macrophages have shown that P2Y11 receptor activation can induce cytokine responses through the mitogen-activated protein kinase (MAPK) signaling pathway, leading to the activation of the transcription factor activator protein-1 (AP-1).[1]

  • Regulation of Immune Cell Function: NF546 has been demonstrated to stimulate the release of interleukin-8 (IL-8) from human monocyte-derived dendritic cells.[9][10] In T-lymphocytes, NF546-mediated activation of the cAMP/PKA pathway influences mitochondrial metabolism and cell migration.[2][6]

  • Vascular Effects: In vascular endothelial cells, NF546 can promote vasodilation through the increased bioavailability of nitric oxide (NO).[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

ParameterValueCell Type/SystemReference
pEC50 (for P2Y11)6.27Not specified[9][10]
NF546 Concentration for T-cell migration studies1 µMHuman PBMCs[2]
NF546 Concentration for vascular function studies10 µMRat aortic rings[12]

Table 1: Potency and effective concentrations of NF546.

EffectConcentrationCell TypeReference
Stimulation of IL-8 release100 µM (24 hours)Human monocyte-derived dendritic cells[9][10]
Restoration of vascular function (impaired by Angiotensin II)10 µMRat aortic rings[12]
Inhibition of T-cell migration in response to SDF-1α1 µMHuman CD4 T-cells[2]

Table 2: Bioactivity of NF546 in various cellular assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of NF546.

Cyclic AMP (cAMP) Accumulation Assay

This protocol is designed to quantify the increase in intracellular cAMP levels following stimulation with NF546.

Materials:

  • HEK293 cells stably expressing the human P2Y11 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Forskolin (positive control)

  • IBMX (phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or AlphaScreen cAMP Assay Kit)

  • White opaque 384-well microplates

  • Plate reader capable of measuring luminescence or fluorescence resonance energy transfer.

Procedure:

  • Cell Seeding: Seed HEK293-P2Y11 cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer containing IBMX. Also, prepare a positive control (forskolin) and a vehicle control.

  • Cell Stimulation: Remove the culture medium from the cells and add the prepared compound solutions. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.

  • Signal Measurement: Read the plate on a compatible plate reader.

  • Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the NF546 concentration. Calculate the EC50 value.

NF-κB Reporter Gene Assay

This assay measures the effect of NF546 on NF-κB transcriptional activity.

Materials:

  • HEK293 cells co-transfected with an NF-κB-luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization).

  • Cell culture medium.

  • This compound.

  • TNF-α (NF-κB activator).

  • Dual-Luciferase® Reporter Assay System.

  • White opaque 96-well microplates.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate. Pre-treat the cells with varying concentrations of NF546 for 1 hour.

  • NF-κB Activation: Stimulate the cells with TNF-α for 6 hours to activate the NF-κB pathway.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the reporter assay system.

  • Luciferase Assay: Transfer the cell lysate to a new white opaque plate. Add the Luciferase Assay Reagent II and measure the firefly luciferase activity. Then, add the Stop & Glo® Reagent and measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the NF546 concentration to determine its effect on NF-κB activation.

Interleukin-8 (IL-8) Release Assay

This protocol quantifies the amount of IL-8 secreted from cells upon stimulation with NF546.

Materials:

  • Human monocyte-derived dendritic cells (or other relevant cell type).

  • Cell culture medium.

  • This compound.

  • LPS (positive control).

  • Human IL-8 ELISA kit.

  • 96-well ELISA plates.

  • Microplate reader.

Procedure:

  • Cell Culture and Stimulation: Culture the cells in a 24-well plate. Treat the cells with different concentrations of NF546 or controls for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the IL-8 ELISA according to the manufacturer's protocol. This typically involves coating a plate with an IL-8 capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using the provided IL-8 standards. Use the standard curve to calculate the concentration of IL-8 in the cell supernatants.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

NF546_Signaling_Pathway NF546 This compound P2Y11 P2Y11 Receptor NF546->P2Y11 Gs Gs Protein P2Y11->Gs Gq Gq Protein P2Y11->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A (PKA) cAMP->PKA Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Pathway (Modulation) PKA->NFkB Immune Immune Response (e.g., IL-8 release) PKA->Immune Migration T-Cell Migration PKA->Migration Vascular Vascular Function (e.g., Vasodilation) Ca->Vascular PKC->Immune

Caption: NF546 signaling pathway via the P2Y11 receptor.

cAMP_Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Detection cluster_3 Data Analysis Seed Seed HEK293-P2Y11 cells in 384-well plate Incubate1 Incubate overnight Seed->Incubate1 Stimulate Stimulate cells (30 min) Incubate1->Stimulate Prepare Prepare serial dilution of NF546 Prepare->Stimulate Lyse Lyse cells and add detection reagents Stimulate->Lyse Read Read plate (Luminescence/FRET) Lyse->Read Analyze Generate dose-response curve and calculate EC50 Read->Analyze

Caption: Experimental workflow for a cAMP accumulation assay.

NFkB_Assay_Workflow cluster_0 Cell Transfection & Seeding cluster_1 Treatment cluster_2 Detection cluster_3 Data Analysis Transfect Co-transfect HEK293 cells with NF-κB-luc and Renilla-luc Seed Seed transfected cells in 96-well plate Transfect->Seed Pretreat Pre-treat with NF546 (1 hour) Seed->Pretreat Activate Stimulate with TNF-α (6 hours) Pretreat->Activate Lyse Lyse cells Activate->Lyse Measure Measure Firefly and Renilla luciferase activity Lyse->Measure Analyze Normalize Firefly to Renilla and determine NF-κB modulation Measure->Analyze

Caption: Experimental workflow for an NF-κB reporter gene assay.

Conclusion

This compound serves as a valuable pharmacological tool for probing the function of the P2Y11 receptor. Its mechanism of action is centered on the activation of this unique dual-coupling GPCR, leading to the modulation of intracellular cAMP and calcium levels. These second messengers, in turn, regulate a wide array of downstream signaling pathways, including those involving PKA, NF-κB, and MAPK, ultimately influencing critical cellular functions in the immune and vascular systems. The detailed understanding of NF546's mechanism of action, supported by the quantitative data and experimental protocols provided herein, will facilitate further research into the therapeutic potential of targeting the P2Y11 receptor in various human diseases.

References

NF546 Hydrate: A Technical Guide to a Selective P2Y11 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NF546 hydrate, a selective non-nucleotide agonist for the P2Y11 receptor. It details the compound's pharmacological properties, mechanism of action through P2Y11 signaling pathways, and standardized experimental protocols for its characterization.

Introduction to P2Y11 and NF546

The P2Y11 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors, which are activated by extracellular nucleotides like ATP.[1] Unique among the eight human P2Y subtypes, the P2Y11 receptor couples to both the Gs and Gq alpha-subunit families.[1][2] This dual coupling enables it to stimulate both the adenylyl cyclase (AC) and phospholipase C (PLC) signaling pathways, leading to increases in intracellular cyclic AMP (cAMP) and Ca2+, respectively.[2][3][4]

NF546 is a potent and selective non-nucleotide agonist of the P2Y11 receptor.[5][6] Its development has provided researchers with a critical pharmacological tool to investigate the physiological and pathophysiological roles of P2Y11, which include modulation of immune responses, T-cell migration, and vascular function.[7][8]

Pharmacological Profile of NF546

Potency and Efficacy

NF546 is characterized by its significant potency at the human P2Y11 receptor. Multiple studies have established its half-maximal effective concentration (pEC50) to be 6.27.[5][6][9]

Selectivity

NF546 exhibits relative selectivity for the P2Y11 receptor over several other purinergic receptors, including P2Y1, P2Y2, P2Y4, P2Y6, P2Y12, P2X1, P2X2, and P2X2-X3.[5][6] However, it should be noted that at higher concentrations, NF546 may also activate P2Y2, P2Y6, and P2Y12 receptors.[2] Therefore, careful dose-response studies are essential for interpreting experimental results.

Receptor Activity of NF546 Reference
P2Y11 Agonist (pEC50 = 6.27)[5]
P2Y1 Relatively Low Activity[5]
P2Y2 Weaker Agonist at Higher Doses[2]
P2Y4 Relatively Low Activity[5]
P2Y6 Weaker Agonist at Higher Doses[2]
P2Y12 Weaker Agonist at Higher Doses[2]
P2X1, P2X2, P2X2-X3 Relatively Low Activity[5]

Mechanism of Action: P2Y11 Signaling Pathways

The P2Y11 receptor's ability to couple to both Gs and Gq proteins makes it a unique signaling hub.[1][10] Activation by an agonist such as NF546 can initiate two distinct downstream cascades. The predominant pathway can be cell-type specific.

Gs-Protein Coupled Pathway (cAMP/PKA)

Upon agonist binding, P2Y11 activates the associated Gs protein, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP).[4][11] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to modulate cellular functions.[4][7] In human T cells and monocyte-derived dendritic cells, the cAMP/PKA pathway appears to be the primary signaling route following P2Y11 activation.[4][7]

Gs_Pathway cluster_membrane Plasma Membrane P2Y11 P2Y11 Receptor Gs Gs Protein P2Y11->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to NF546 NF546 (Agonist) NF546->P2Y11 Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Cytokine Release, Modulation of Migration) PKA->Response Phosphorylates Targets

P2Y11 Gs-coupled signaling pathway.
Gq-Protein Coupled Pathway (PLC/Ca2+)

The P2Y11 receptor can also couple to Gq proteins.[1][2] This activation leads to the stimulation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).[1] This pathway is involved in P2Y11 signaling in cell types such as human M2 macrophages.[10] However, in some systems like T cells, stimulation with NF546 failed to induce Ca2+ signaling.[7]

Gq_Pathway cluster_membrane Plasma Membrane P2Y11 P2Y11 Receptor Gq Gq Protein P2Y11->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG NF546 NF546 (Agonist) NF546->P2Y11 Binds PIP2 PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca2->Response PKC->Response Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Plate P2Y11-expressing cells in 96-well plate p2 2. Load cells with Fluo-4 AM calcium dye p1->p2 p3 3. Prepare NF546 serial dilutions p2->p3 a1 4. Place plate in fluorescence reader p3->a1 a2 5. Record baseline fluorescence a1->a2 a3 6. Inject NF546 and record fluorescence change a2->a3 d1 7. Calculate peak fluorescence response a3->d1 d2 8. Plot dose-response curve and determine EC50 d1->d2

References

Unveiling NF546 Hydrate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth exploration of NF546 hydrate (B1144303), a selective non-nucleotide agonist of the P2Y11 receptor. We delve into the foundational research that identified this compound, detail its synthesis, and present its biological activity and signaling pathways, supported by quantitative data and experimental protocols.

Discovery and Initial Characterization

NF546 hydrate was first described as a selective and potent agonist for the G protein-coupled P2Y11 receptor in a 2010 publication by Meis et al. in the Journal of Pharmacology and Experimental Therapeutics.[1][2] The full chemical name for NF546 is 4,4'-(carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)-carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium (B8768297) salt.[1][2] This compound emerged from research seeking non-nucleotide molecules that could selectively activate the P2Y11 receptor, which had been hampered by a lack of such specific ligands.

Synthesis of this compound

While the seminal paper by Meis et al. establishes the biological activity of NF546, it refers to the synthesis of related compounds in prior literature. A detailed, step-by-step synthesis protocol for NF546 itself is not fully provided in the available abstracts. However, the general approach for creating such complex molecules involves multi-step organic synthesis. The structure of NF546, a large, symmetrical molecule with multiple amide and imine linkages, suggests a convergent synthesis strategy. This would likely involve the synthesis of smaller, constituent fragments which are then coupled together in the final stages. The diphosphonic acid groups are key for its activity and would be introduced onto the xylene rings during the synthesis of one of the key intermediates. The final product is a tetrasodium salt, indicating a final purification step involving a sodium base to yield the hydrated salt form.

Biological Activity and Quantitative Data

NF546 is a selective agonist for the P2Y11 receptor with a pEC50 of 6.27.[1] Its selectivity is a key feature, showing lower activity at other P2Y receptor subtypes such as P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12.[1] The compound has been shown to stimulate the release of interleukin-8 (IL-8) from human monocyte-derived dendritic cells, highlighting its immunomodulatory potential.[1][2]

ParameterValueCell SystemReference
pEC50 (P2Y11)6.27Recombinant[1]
IL-8 ReleaseStimulatedHuman monocyte-derived dendritic cells[1][2]
TSP-1 ReleaseStimulated (at 100 µM)Human monocyte-derived dendritic cells[1]
LPS-induced IL-12p70 ReleaseInhibited (at 100 µM)Human monocyte-derived dendritic cells[1]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the research literature for characterizing P2Y11 agonists like NF546.

Cell Culture and Differentiation

Human monocyte-derived dendritic cells are prepared from peripheral blood mononuclear cells (PBMCs). PBMCs are isolated from buffy coats by density gradient centrifugation. Monocytes are then selected and cultured for 6-7 days in RPMI 1640 medium supplemented with fetal calf serum, L-glutamine, penicillin, streptomycin, GM-CSF, and IL-4 to induce differentiation into immature dendritic cells.

Cytokine Release Assays

Differentiated dendritic cells are seeded in 24-well plates. The cells are washed and then incubated with various concentrations of this compound or other test compounds for 24 hours. The cell culture supernatants are then collected, and the concentration of cytokines such as IL-8 and IL-12p70 is determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

Calcium Mobilization Assay

To determine the effect of NF546 on intracellular calcium levels, cells expressing the P2Y11 receptor are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. After loading, the cells are washed and placed in a fluorometer. The baseline fluorescence is recorded before the addition of NF546. Changes in intracellular calcium concentration are monitored by measuring the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm.

P2Y11 Signaling Pathway

The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq proteins.[3] Activation of P2Y11 by an agonist like this compound initiates a dual signaling cascade.

P2Y11_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gs Gs Pathway cluster_gq Gq Pathway P2Y11 P2Y11 Receptor Gs Gs P2Y11->Gs activates Gq Gq P2Y11->Gq activates NF546 This compound NF546->P2Y11 binds to AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects Ca2->Downstream PKC->Downstream Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_screening Biological Screening cluster_functional Functional Assays cluster_data Data Analysis & Conclusion Synthesis Chemical Synthesis of NF546 Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Hydrate Formation of Hydrate Salt Purification->Hydrate PrimaryScreen Primary Screening on P2Y Receptor Panel Hydrate->PrimaryScreen Selectivity Selectivity Profiling PrimaryScreen->Selectivity Calcium Intracellular Calcium Mobilization Assay Selectivity->Calcium Cytokine Cytokine Release Assay (IL-8, IL-12) Selectivity->Cytokine Signaling Signaling Pathway Analysis (cAMP, MAPK) Calcium->Signaling Cytokine->Signaling Data Data Analysis (pEC50, Emax) Signaling->Data Conclusion Conclusion on Activity & Selectivity Data->Conclusion

References

An In-depth Technical Guide to NF546 Hydrate for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF546 hydrate (B1144303) is a potent and selective non-nucleotide agonist for the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) that plays a significant role in modulating immune responses.[1] As a key research tool, NF546 hydrate allows for the specific investigation of P2Y11-mediated signaling pathways and their downstream effects on various immune cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, effects on immune cells, and detailed experimental protocols for its use in immunological research.

Core Properties of this compound

This compound is a complex organic molecule that acts as a selective agonist for the human P2Y11 receptor with a pEC50 of 6.27.[1] Its selectivity for P2Y11 over other purinergic receptors, such as P2Y1, P2Y2, P2Y4, P2Y6, P2Y12, P2X1, P2X2, and P2X2-X3, makes it a valuable tool for dissecting the specific functions of this receptor in complex biological systems.[1]

Quantitative Data

The following table summarizes the known quantitative data for this compound.

ParameterValueReceptor/Cell TypeReference
pEC506.27Human P2Y11 Receptor[1]
IL-8 ReleaseStimulatoryHuman Monocyte-Derived Dendritic Cells[1]
LPS-induced IL-12p70 ReleaseInhibitory (at 100 µM)Human Monocyte-Derived Dendritic Cells[1]
TSP-1 ReleaseStimulatory (at 100 µM)Human Monocyte-Derived Dendritic Cells[1]

Mechanism of Action: P2Y11 Receptor Signaling

The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways.[2] Activation of the P2Y11 receptor by this compound initiates a cascade of intracellular events that can have both pro-inflammatory and anti-inflammatory consequences depending on the cellular context.

Dual Signaling Pathways
  • Gs-cAMP-PKA Pathway: The activation of the Gs alpha subunit stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, leading to the modulation of gene expression and cellular function. This pathway is often associated with anti-inflammatory effects.[2]

  • Gq-PLC-Ca2+ Pathway: The activation of the Gq alpha subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is typically associated with pro-inflammatory responses.

Signaling Pathway Diagrams

Gs_Signaling_Pathway NF546 This compound P2Y11 P2Y11 Receptor NF546->P2Y11 Gs Gs P2Y11->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory leads to

Gs-cAMP-PKA Signaling Pathway

Gq_Signaling_Pathway NF546 This compound P2Y11 P2Y11 Receptor NF546->P2Y11 Gq Gq P2Y11->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC PKC Activation DAG->PKC activates

Gq-PLC-Ca²⁺ Signaling Pathway
Crosstalk with other Pathways

Recent evidence suggests that P2Y11 signaling can engage in crosstalk with other critical immune signaling pathways, including the IL-1 receptor (IL-1R) and NF-κB pathways.

  • IL-1R Crosstalk: P2Y11 activation in M2 macrophages upregulates the IL-1R, sensitizing the cells to IL-1 cytokines. This crosstalk enhances the secretion of factors like VEGF and CCL20 and promotes the shedding of soluble TNF receptor 2 (sTNFR2), contributing to an anti-inflammatory and pro-angiogenic phenotype.[2][3]

  • NF-κB Pathway: P2Y11 activation has been linked to the noncanonical NF-κB pathway, which is crucial for the induction of indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme.[4][5] This pathway involves the activation of NF-κB-inducing kinase (NIK) and IKKα, leading to the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers.[5][6]

Noncanonical_NFkB_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P2Y11 P2Y11 Receptor NIK NIK P2Y11->NIK activates IKKa IKKα NIK->IKKa activates p100_RelB p100/RelB IKKa->p100_RelB phosphorylates p52_RelB p52/RelB p100_RelB->p52_RelB processed to IDO1 IDO1 Gene Transcription p52_RelB->IDO1 translocates & activates

P2Y11-Mediated Noncanonical NF-κB Pathway

Immunological Effects of this compound

This compound exerts diverse effects on various immune cells, primarily through the activation of the P2Y11 receptor.

Dendritic Cells (DCs)

This compound has been shown to modulate the function of human monocyte-derived dendritic cells (moDCs).

  • Cytokine Secretion: At a concentration of 100 µM, this compound stimulates the release of the pro-inflammatory chemokine Interleukin-8 (IL-8).[1] Conversely, it inhibits the lipopolysaccharide (LPS)-induced release of the pro-inflammatory cytokine IL-12p70, suggesting a complex immunomodulatory role.[1]

  • Maturation: P2Y11 activation by ATP contributes to DC maturation.[4]

Macrophages

In human M2 macrophages, P2Y11 activation promotes an anti-inflammatory and pro-angiogenic phenotype.[2][3] This is characterized by:

  • Downregulation of the pro-inflammatory P2X7 receptor and inflammasome components.[3]

  • Upregulation of the IL-1 receptor, leading to enhanced responsiveness to IL-1 cytokines.[2]

  • Increased secretion of VEGF and CCL20.[2]

  • Release of soluble TNF receptor 2 (sTNFR2).[2]

T Cells

The role of P2Y11 in T cell function is multifaceted. Autocrine stimulation of P2Y11 is involved in regulating T cell migration.[7]

Mast Cells

P2Y11 receptor activation can modulate mast cell degranulation. While some studies suggest P2Y11 does not have a primary role in degranulation, others indicate that ATPγS, a non-hydrolyzable ATP analog that activates P2Y11, can enhance IgE-mediated degranulation.[8][9] Further research is needed to clarify the specific effects of this compound on mast cell function.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on human monocyte-derived dendritic cells.

Generation of Human Monocyte-Derived Dendritic Cells (moDCs)

This protocol describes the generation of immature moDCs from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • PBS (Phosphate Buffered Saline)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)

  • Human IL-4 (Interleukin-4)

  • CD14 MicroBeads (for monocyte isolation)

Procedure:

  • Isolate PBMCs: Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

  • Isolate Monocytes: Enrich for CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads according to the manufacturer's instructions.[9]

  • Culture moDCs:

    • Plate the purified monocytes at a density of 1 x 10^6 cells/mL in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Add human GM-CSF (e.g., 800 IU/mL) and human IL-4 (e.g., 250 IU/mL) to the culture medium.

    • Incubate the cells for 5-6 days at 37°C in a 5% CO2 incubator to allow differentiation into immature moDCs.

    • On day 3, perform a half-medium change, replenishing with fresh medium containing GM-CSF and IL-4.

moDC_Generation_Workflow BuffyCoat Buffy Coat Ficoll Ficoll-Paque Centrifugation BuffyCoat->Ficoll PBMCs PBMCs Ficoll->PBMCs MACS CD14+ Monocyte Isolation (MACS) PBMCs->MACS Monocytes Purified Monocytes MACS->Monocytes Culture Culture with GM-CSF & IL-4 (5-6 days) Monocytes->Culture ImmatureDCs Immature moDCs Culture->ImmatureDCs

Workflow for moDC Generation
Stimulation of moDCs with this compound and Cytokine Measurement

This protocol outlines the stimulation of immature moDCs with this compound and subsequent measurement of cytokine production by ELISA.

Materials:

  • Immature moDCs (from the protocol above)

  • This compound

  • LPS (Lipopolysaccharide, as a positive control)

  • Cell culture plates (96-well)

  • ELISA kits for human IL-8 and IL-12p70

Procedure:

  • Cell Plating: Harvest immature moDCs on day 6 and resuspend in fresh culture medium. Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Stimulation:

    • Prepare a stock solution of this compound in sterile water.

    • Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 24 hours.

    • For IL-12p70 inhibition studies, pre-incubate cells with this compound for 1 hour before adding LPS (e.g., 100 ng/mL).

    • Include an unstimulated control (medium only) and a positive control (LPS only).

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the culture supernatants for cytokine analysis.

  • Cytokine ELISA:

    • Quantify the concentrations of IL-8 and IL-12p70 in the collected supernatants using commercially available ELISA kits.[10]

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

      • Coating the ELISA plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding standards and samples (supernatants).

      • Adding a biotinylated detection antibody.

      • Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

      • Adding a substrate solution (e.g., TMB) to develop color.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.[7][11][12][13]

Conclusion

This compound is an indispensable tool for researchers investigating the role of the P2Y11 receptor in the immune system. Its selectivity allows for the precise dissection of P2Y11-mediated signaling pathways and their immunomodulatory effects. This guide provides a foundational understanding of this compound's properties and applications, along with detailed protocols to facilitate its use in immunological research. Further investigation into the effects of this compound on a broader range of immune cells and the elucidation of the complete downstream signaling cascades will continue to enhance our understanding of P2Y11's role in health and disease.

References

A Technical Guide to the Role of NF546 Hydrate in Dendritic Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dendritic cells (DCs) are pivotal antigen-presenting cells that orchestrate the adaptive immune response. Their activation state is tightly regulated by a variety of external signals, including nucleotides like adenosine (B11128) triphosphate (ATP) released into the extracellular space as a "danger signal." The purinergic receptor P2Y11, expressed on human DCs, is a key sensor for extracellular ATP. NF546 hydrate (B1144303) is a potent, non-nucleotide, selective agonist of the P2Y11 receptor, making it an invaluable tool for dissecting the role of this receptor in DC biology.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of NF546 hydrate on dendritic cells, detailing the signaling pathways, functional consequences, and methodologies used for its study.

Introduction to Purinergic Signaling in Dendritic Cells

Dendritic cells are professional antigen-presenting cells (APCs) that form a critical bridge between the innate and adaptive immune systems.[4][5][6] Upon encountering pathogens or inflammatory signals, immature DCs undergo a complex maturation process. This involves upregulating co-stimulatory molecules, enhancing antigen processing and presentation, and secreting cytokines to direct T cell differentiation.[6][7][8]

Purinergic signaling, mediated by extracellular nucleotides and their corresponding receptors, is a crucial layer of immune regulation.[9][10] The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), is central to this process. Among these, the P2Y11 receptor is uniquely expressed in humans and higher primates but not in rodents, making its study particularly relevant to human immunology.[10] It is expressed on various immune cells, including DCs, and responds to extracellular ATP.[11][12][13] this compound has been identified as a selective pharmacological agonist that allows for the specific investigation of P2Y11 receptor function without the confounding effects of ATP degradation or the activation of other P2 receptors.[1][2]

Mechanism of Action: The P2Y11 Signaling Cascade

This compound exerts its effects by binding to and activating the P2Y11 receptor on the plasma membrane of DCs. A unique feature of the P2Y11 receptor is its dual coupling to two distinct G protein families: Gs and Gq.[1][14][15] This dual-coupling capacity initiates two parallel downstream signaling cascades, leading to a complex and nuanced modulation of DC function.

  • Gs-Protein Pathway (cAMP-dependent): Upon activation, the Gαs subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][13] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[9][13] This pathway is often associated with immunomodulatory or anti-inflammatory effects, including the inhibition of certain pro-inflammatory cytokines.

  • Gq-Protein Pathway (Calcium-dependent): Concurrently, the Gαq subunit activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[12][15] This pathway is typically linked to pro-inflammatory and cell activation responses.

The diagram below illustrates the signaling pathways initiated by this compound in dendritic cells.

NF546_Signaling_Pathway cluster_membrane Plasma Membrane cluster_input cluster_cytoplasm Cytoplasm cluster_output Functional Outcomes P2Y11 P2Y11 Receptor Gs Gs Protein P2Y11->Gs Gq Gq Protein P2Y11->Gq AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 NF546 This compound NF546->P2Y11 binds PKA Protein Kinase A cAMP->PKA activates IL12 LPS-induced IL-12 Production ↓ PKA->IL12 Maturation Upregulation of CD83, CD86 PKA->Maturation Ca2 Intracellular Ca²⁺ IP3->Ca2 releases IL8 IL-8 Production ↑ Ca2->IL8 Ca2->Maturation

Caption: Signaling pathway of this compound in dendritic cells via the P2Y11 receptor.

Functional Consequences of DC Activation by this compound

The activation of the P2Y11 receptor by NF546 leads to distinct functional changes in dendritic cells, primarily affecting their maturation status and cytokine secretion profile.

Induction of DC Maturation

Stimulation of the P2Y11 receptor contributes to the maturation of human monocyte-derived DCs.[13] This process is characterized by the increased surface expression of key molecules required for T cell activation, including the maturation marker CD83 and co-stimulatory molecules like CD86.[13][16] This indicates that NF546 can prime DCs to become more effective in antigen presentation.

Modulation of Cytokine and Chemokine Secretion

The most striking effect of NF546 on DCs is its dual role in modulating cytokine output:

  • Induction of IL-8: NF546 stimulation robustly induces the secretion of Interleukin-8 (IL-8), a potent chemokine responsible for recruiting neutrophils and other immune cells to sites of inflammation.[1][2][3] This effect is mediated specifically through the P2Y11 receptor, as it can be blocked by P2Y11 antagonists.[3]

  • Inhibition of IL-12: In contrast, NF546 acts as a negative regulator of Th1-polarizing responses. When DCs are stimulated with a potent inflammatory signal like lipopolysaccharide (LPS), simultaneous treatment with NF546 significantly inhibits the production of IL-12p70.[3][17] IL-12 is critical for driving the differentiation of naive T cells into Type 1 T helper (Th1) cells, which are essential for cell-mediated immunity. This inhibitory action is consistent with the activation of the cAMP/PKA pathway, a known downregulator of IL-12 production.[13][17]

Quantitative Data Summary

The following table summarizes key quantitative findings from studies investigating the effects of NF546 on human monocyte-derived dendritic cells. It is important to note that absolute values can vary based on experimental conditions, donors, and assay sensitivity.

ParameterStimulusConcentrationObservationReference
IL-8 Secretion NF546100 µMInduces secretion of IL-8.[3]
NF546 + NF340 (Antagonist)100 µM + 10 µMIL-8 secretion is prevented.[3]
IL-12p70 Secretion LPS + NF546(LPS stimulus) + 100 µMInhibits the LPS-induced release of IL-12p70.[3][17]
LPS + NF546 + NF340(LPS stimulus) + 100 µM + 10 µMThe inhibitory effect of NF546 is reversed.[3]

Summary of Experimental Protocols

Investigating the effects of this compound on DCs involves a series of standardized immunological techniques. While detailed, step-by-step protocols are study-specific, the general workflow is outlined below. This guide does not replace detailed institutional protocols but serves as a high-level overview of the methodologies employed.

Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

Human Mo-DCs are the most common primary cell model for these studies.

  • Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood (e.g., buffy coats) using density gradient centrifugation.

  • Monocyte Purification: CD14+ monocytes are purified from PBMCs, typically through magnetic-activated cell sorting (MACS).

  • Differentiation: Purified monocytes are cultured for 5-7 days in media supplemented with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) to differentiate them into immature DCs.[1][13]

DC Stimulation and Treatment
  • Immature DCs are harvested, counted, and re-plated at a specific density.

  • Cells are then treated with this compound at various concentrations (e.g., 1-100 µM).

  • For co-stimulation experiments, agents like LPS (a TLR4 agonist) are added simultaneously with or prior to NF546 treatment.[3]

  • Cells are typically incubated for 18-48 hours to allow for maturation and cytokine production.

Analysis Methods
  • Flow Cytometry (for Surface Marker Analysis): This technique is used to quantify the expression of maturation markers. Cells are stained with fluorescently-labeled antibodies specific for surface proteins like CD11c, CD80, CD86, CD83, and MHC class II. The fluorescence intensity is measured on a flow cytometer, providing data on the percentage of mature cells and the level of marker expression.[4][6][18]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is the gold standard for quantifying secreted cytokines. After stimulation, the cell culture supernatant is collected. An ELISA specific for the cytokine of interest (e.g., human IL-8 or IL-12p70) is performed to determine its concentration in the supernatant.[3][17]

The diagram below provides a visual representation of a typical experimental workflow.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis PBMC 1. Isolate PBMCs (Density Gradient) Mono 2. Purify CD14⁺ Monocytes (MACS) PBMC->Mono iDC 3. Differentiate to Immature DCs (GM-CSF + IL-4, 5-7 days) Mono->iDC Stim 4. Stimulate DCs (NF546 +/- LPS, 24h) iDC->Stim Harvest 5. Harvest Cells & Supernatant Stim->Harvest FACS 6a. Flow Cytometry (CD83, CD86) Harvest->FACS Cells ELISA 6b. ELISA (IL-8, IL-12) Harvest->ELISA Supernatant

Caption: A generalized experimental workflow for studying the effects of NF546 on DCs.

Conclusion and Future Directions

This compound is a critical pharmacological tool that has illuminated the immunomodulatory role of the P2Y11 receptor in human dendritic cell biology. Its activation triggers a dual signaling cascade that results in a specific functional phenotype: modest maturation, potent IL-8-driven chemokine production, and suppression of Th1-polarizing IL-12 secretion. This profile suggests that P2Y11 activation may serve to attract innate immune cells while simultaneously preventing an overexuberant cell-mediated immune response.

For drug development professionals, understanding this pathway is crucial. Targeting the P2Y11 receptor could offer novel therapeutic strategies for inflammatory diseases. P2Y11 antagonists might be beneficial in conditions characterized by excessive neutrophil infiltration driven by IL-8, while selective agonists could potentially be used to dampen pathogenic Th1 responses in autoimmune disorders. Further research is warranted to explore the therapeutic potential of modulating this unique purinergic signaling pathway in human disease.

References

In-Depth Technical Guide: NF546 Hydrate and its Role in Interleukin-8 Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic compound NF546 hydrate (B1144303), a selective non-nucleotide agonist for the P2Y11 purinergic receptor, and its specific action on the release of the pro-inflammatory chemokine, Interleukin-8 (IL-8). This document details the underlying signaling pathways, experimental methodologies for its characterization, and quantitative data on its activity, serving as a critical resource for researchers in immunology, pharmacology, and drug development.

Core Mechanism of Action: P2Y11 Receptor Agonism

NF546 hydrate is recognized as a selective agonist for the P2Y11 receptor, a G-protein coupled receptor (GPCR) involved in modulating immune responses.[1] Its activation in specific immune cells, particularly human monocyte-derived dendritic cells (DCs), has been shown to stimulate the release of IL-8.[1] This activity underscores the potential of targeting the P2Y11 receptor to modulate inflammatory pathways. The potency of NF546 as a P2Y11 agonist has been quantified with a pEC50 of 6.27 in recombinant systems.

Quantitative Data on this compound-Induced IL-8 Release

The following table summarizes the quantitative data available on the effect of this compound on IL-8 release from human monocyte-derived dendritic cells. Experiments typically involve incubating the cells with varying concentrations of this compound for 24 hours, followed by the measurement of IL-8 in the cell culture supernatant.

Concentration of this compoundIL-8 Release (pg/mL)Cell TypeNotes
Basal (Untreated Control)Undisclosed in snippetsHuman Monocyte-Derived Dendritic CellsRepresents the baseline IL-8 secretion.
10 µMUndisclosed in snippetsHuman Monocyte-Derived Dendritic CellsStimulation with NF546 leads to a significant increase in IL-8 secretion.
100 µMUndisclosed in snippetsHuman Monocyte-Derived Dendritic CellsA higher concentration of NF546 also potently stimulates IL-8 release.

Note: While specific pg/mL values for IL-8 release induced by this compound in dendritic cells are not detailed in the provided search results, studies confirm a significant, dose-dependent increase. The effect at 10 µM and 100 µM is notable and can be inhibited by the P2Y11-selective antagonist, NF340.

Signaling Pathways in this compound-Induced IL-8 Release

Activation of the P2Y11 receptor by this compound initiates a downstream signaling cascade that culminates in the production and release of IL-8. The P2Y11 receptor is unique in its ability to couple to both Gs and Gq alpha subunits of heterotrimeric G proteins. This dual coupling suggests the activation of both adenylyl cyclase (leading to cAMP production) and phospholipase C (leading to IP3 and DAG formation). In the context of IL-8 release from immune cells, downstream activation of the NF-κB and MAPK (mitogen-activated protein kinase) pathways is crucial. Specifically, studies in dendritic cells have implicated the non-canonical NF-κB pathway in P2Y11-mediated responses.

NF546_IL8_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NF546 This compound P2Y11 P2Y11 Receptor NF546->P2Y11 binds to Gq Gq P2Y11->Gq activates Gs Gs P2Y11->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3_DAG IP3 + DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces MAPK MAPK Pathway (e.g., ERK) IP3_DAG->MAPK leads to NFkB NF-κB Pathway (non-canonical) cAMP->NFkB leads to IL8_Gene IL-8 Gene Transcription MAPK->IL8_Gene activates NFkB->IL8_Gene activates IL8_Release IL-8 Release IL8_Gene->IL8_Release results in

Caption: Proposed signaling pathway for this compound-induced IL-8 release.

Experimental Protocols

Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

A standard and widely used protocol for generating mo-DCs is essential for studying the effects of compounds like this compound.

moDC_Generation_Workflow PBMC Isolate PBMCs from Human Buffy Coat Monocyte_Isolation Isolate CD14+ Monocytes (e.g., Magnetic Bead Separation) PBMC->Monocyte_Isolation Differentiation Culture Monocytes with GM-CSF and IL-4 Monocyte_Isolation->Differentiation Immature_DC Harvest Immature mo-DCs (Day 5-7) Differentiation->Immature_DC

Caption: Workflow for generating monocyte-derived dendritic cells.

Detailed Steps:

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from human buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.

  • Monocyte Enrichment: CD14+ monocytes are purified from the PBMC population. A common method is positive selection using anti-CD14 magnetic microbeads (MACS technology).

  • Differentiation: The enriched monocytes are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, L-glutamine, granulocyte-macrophage colony-stimulating factor (GM-CSF; e.g., 50 ng/mL), and Interleukin-4 (IL-4; e.g., 20 ng/mL).

  • Incubation: Cells are cultured for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO2. The medium is typically replenished every 2-3 days.

  • Harvesting: Immature mo-DCs are harvested. These cells are characterized by their typical morphology and expression of surface markers like CD1a and low expression of CD14.

IL-8 Release Assay and Quantification by ELISA

To quantify the amount of IL-8 released by mo-DCs upon stimulation with this compound, an Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method.

IL8_ELISA_Workflow Cell_Seeding Seed mo-DCs in 96-well plates Stimulation Stimulate with this compound (various concentrations) for 24h Cell_Seeding->Stimulation Supernatant_Collection Collect Cell Culture Supernatants Stimulation->Supernatant_Collection ELISA Perform IL-8 ELISA Supernatant_Collection->ELISA Data_Analysis Analyze Data and Calculate IL-8 Concentration ELISA->Data_Analysis

Caption: Experimental workflow for the IL-8 release assay.

Detailed Steps:

  • Cell Plating: Immature mo-DCs are seeded into 96-well flat-bottom culture plates at a density of approximately 1 x 10^5 cells per well in complete culture medium.

  • Stimulation: The cells are then treated with various concentrations of this compound (e.g., a dose-response from 0.1 µM to 100 µM) or a vehicle control. The plates are incubated for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After the incubation period, the plates are centrifuged, and the cell-free supernatants are carefully collected for analysis.

  • IL-8 ELISA: The concentration of IL-8 in the supernatants is determined using a commercial human IL-8 ELISA kit, following the manufacturer's instructions. The general principle involves:

    • Coating a 96-well plate with a capture antibody specific for human IL-8.

    • Adding the collected supernatants and a series of IL-8 standards to the wells.

    • Incubating to allow IL-8 to bind to the capture antibody.

    • Washing the plate and adding a biotinylated detection antibody.

    • Incubating and washing again, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a substrate solution (e.g., TMB) to develop a colored product.

    • Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the IL-8 standards against their known concentrations. The concentration of IL-8 in the experimental samples is then interpolated from this standard curve.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the P2Y11 receptor in immune regulation. Its ability to selectively activate this receptor and induce the release of the key chemokine IL-8 from human monocyte-derived dendritic cells highlights a specific pathway that can be targeted for therapeutic intervention in inflammatory diseases. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for further research and development in this area.

References

An In-depth Technical Guide to NF546 Hydrate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NF546 hydrate (B1144303) is a potent and selective, non-nucleotide agonist for the P2Y11 purinergic receptor.[1] As a G-protein coupled receptor (GPCR), the P2Y11 receptor is a crucial modulator of cellular signaling. In the field of neuroscience, NF546 serves as an invaluable pharmacological tool to investigate the complex roles of P2Y11 signaling in neurons, glial cells, and the intricate communication between them. This guide provides a comprehensive overview of NF546 hydrate, its mechanism of action, quantitative data, experimental protocols, and its application in understanding neuroinflammatory and neuroprotective pathways.

The P2Y11 Receptor: A Unique Dual-Signaling Hub

The target of NF546, the human P2Y11 receptor, is unique among the P2Y family of receptors due to its ability to couple to two distinct G-protein signaling pathways.[2][3] Upon activation by agonists like ATP or NF546, it can stimulate both:

  • The Gq/Phospholipase C (PLC) Pathway: This leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of calcium (Ca2+) from intracellular stores, a critical second messenger in countless neuronal processes.[4][5]

  • The Gs/Adenylyl Cyclase (AC) Pathway: This results in the synthesis of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). The cAMP signaling pathway is fundamental to regulating gene transcription, cell growth, and differentiation.

This dual-coupling allows the P2Y11 receptor to orchestrate a wide array of cellular responses, making its study essential for understanding brain function in both health and disease. P2Y11 receptors are expressed on various cells within the central nervous system (CNS), including microglia and astrocytes, positioning them as key players in neuron-glia interactions.

Quantitative Data and Pharmacological Profile

The efficacy and selectivity of NF546 have been characterized in several studies. This information is crucial for designing experiments and interpreting results.

Table 1: Pharmacological Profile of this compound

Parameter Value Receptor Notes
pEC50 6.27 Human P2Y11 The pEC50 is the negative logarithm of the EC50 value.

| Selectivity | Relatively selective | P2Y11 | Shows lower activity at P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12 receptors. |

Table 2: Experimental Concentrations of this compound in Research | Concentration | Cell/Tissue Type | Experimental Context | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | 1 µM | Human CD4 T Cells | T Cell Migration Assay | Impaired T cell migration, suggesting a role for regulated P2Y11 signaling. | | 10 µM | Rat Aortic Rings | Vascular Dysfunction Model (Angiotensin II-induced) | Restored basal vasomotor response and promoted vasorelaxation. | | 100 µM | Human Monocyte-Derived Dendritic Cells | Cytokine Release Assay | Stimulated release of Interleukin-8 (IL-8) and inhibited LPS-induced IL-12p70. |

Signaling Pathways and Mechanism of Action

As an agonist, NF546 binds to and activates the P2Y11 receptor, initiating the dual signaling cascades. The activation leads to a rapid increase in intracellular Ca2+ and a sustained elevation of cAMP, which mediate the receptor's downstream physiological effects.

P2Y11_Signaling NF546 This compound P2Y11 P2Y11 Receptor NF546->P2Y11 Binds & Activates Gq Gq protein P2Y11->Gq Activates Gs Gs protein P2Y11->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Triggers CellularResponse Cellular Responses (e.g., Gene Transcription, Neurotransmitter Release) Ca_ER->CellularResponse cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CellularResponse Glial_Modulation NF546 This compound Microglia Microglia (P2Y11+) NF546->Microglia Activates Astrocyte Astrocyte (P2Y11+) NF546->Astrocyte Activates Signaling ↑ cAMP ↑ Ca2+ Microglia->Signaling Astrocyte->Signaling Inflammation Modulation of Inflammatory Response Signaling->Inflammation Neuroprotection Neuroprotective Effects Inflammation->Neuroprotection Contributes to Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c1 Seed P2Y11-expressing cells in microplate c2 Incubate cells overnight c1->c2 c3 Load cells with Fluo-4 AM calcium indicator dye c2->c3 a1 Measure baseline fluorescence (FLIPR / FlexStation) c3->a1 a2 Add this compound (automated injection) a1->a2 a3 Record kinetic fluorescence change over time a2->a3 d1 Calculate peak fluorescence response a3->d1 d2 Generate dose-response curve d1->d2 d3 Determine EC50 value d2->d3 cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Stimulation & Lysis cluster_analysis Detection & Analysis p1 Seed P2Y11-expressing cells in microplate p2 Incubate cells overnight p1->p2 p3 Pre-incubate with PDE inhibitor (e.g., IBMX) p2->p3 a1 Add this compound and incubate at 37°C p3->a1 a2 Lyse cells to release intracellular cAMP a1->a2 d1 Quantify cAMP using competitive immunoassay (e.g., HTRF) a2->d1 d2 Generate dose-response curve d1->d2 d3 Determine EC50 value d2->d3

References

Investigating P2Y11 Receptor Signaling with NF546 Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y11 receptor, a unique member of the P2Y family of G protein-coupled receptors (GPCRs), stands out for its dual coupling to both Gs and Gq signaling pathways. This duality allows it to modulate intracellular levels of both cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca2+), making it a significant player in a variety of physiological processes, particularly within the immune system. NF546 hydrate (B1144303) is a potent and selective non-nucleotide agonist of the P2Y11 receptor, providing a valuable tool for elucidating the complex signaling cascades initiated by this receptor. This technical guide provides an in-depth overview of P2Y11 receptor signaling, the pharmacological properties of NF546 hydrate, and detailed protocols for investigating its effects.

P2Y11 Receptor Signaling Pathways

Activation of the P2Y11 receptor by an agonist such as this compound initiates two primary signaling cascades:

  • Gs-cAMP Pathway: The receptor couples to the Gs alpha subunit, activating adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, modulating their activity and influencing cellular functions such as gene expression, metabolism, and cell growth. In immune cells, PKA has been shown to regulate T-cell activation.

  • Gq-Ca2+ Pathway: The receptor also couples to the Gq alpha subunit, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular Ca2+. The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). PKC isoforms, such as PKCθ in T cells, play crucial roles in immune cell activation and cytokine release through the activation of transcription factors like NF-κB and AP-1.

The dominance of either the Gs or Gq pathway can be cell-type specific, leading to diverse physiological outcomes upon P2Y11 receptor activation.

P2Y11_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y11 P2Y11 Receptor Gs Gs P2Y11->Gs Activates Gq Gq P2Y11->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ATP_agonist This compound (Agonist) ATP_agonist->P2Y11 Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gs Cellular Responses (e.g., Gene Expression, Immune Regulation) PKA->Cellular_Response_Gs Phosphorylates Targets IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER Ca2+ Ca2_ER->PKC Activates Cellular_Response_Gq Cellular Responses (e.g., Cytokine Release, Cell Proliferation) PKC->Cellular_Response_Gq Phosphorylates Targets IP3R->Ca2_ER Releases Ca2_store Ca2+ Store

Quantitative Data for this compound

The potency of this compound as a P2Y11 receptor agonist has been determined in various cell systems. The following table summarizes key quantitative data.

ParameterCell LineAssay TypeValueReference
pEC50 1321N1 Astrocytoma (recombinant human P2Y11)Calcium Mobilization & cAMP Accumulation6.27--INVALID-LINK--
Concentration for Cellular Response Human CD4 T CellsMigration Assay1 µM--INVALID-LINK--
Concentration for Cellular Response Human Monocyte-derived Dendritic CellsCytokine Release100 µM--INVALID-LINK--

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Experimental Protocols

Detailed methodologies for investigating P2Y11 receptor signaling using this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific cell type and experimental conditions.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following P2Y11 receptor activation.

Materials:

  • Cells expressing the P2Y11 receptor

  • Black, clear-bottom 96-well or 384-well microplates

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Pluronic F-127

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • This compound stock solution

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader with automated liquid handling

Protocol:

  • Cell Seeding:

    • One day prior to the assay, seed cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the cell culture medium from the wells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.

  • Compound Preparation:

    • Prepare a dilution series of this compound in assay buffer at concentrations 2X to 10X the final desired concentrations.

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the automated liquid handler to add the this compound dilutions to the wells.

    • Immediately begin recording the fluorescence signal for at least 60-120 seconds to capture the transient calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔF against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or pEC50 value.

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed P2Y11-expressing cells in microplate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Dye Prepare calcium-sensitive dye loading solution Incubate_Overnight->Prepare_Dye Load_Dye Load cells with dye Prepare_Dye->Load_Dye Incubate_Dye Incubate for dye uptake and de-esterification Load_Dye->Incubate_Dye Prepare_NF546 Prepare serial dilutions of this compound Incubate_Dye->Prepare_NF546 Measure_Fluorescence Measure baseline and post-stimulation fluorescence Prepare_NF546->Measure_Fluorescence Analyze_Data Analyze data and determine EC50/pEC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Cyclic AMP (cAMP) Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following the activation of the Gs-coupled P2Y11 receptor.

Materials:

  • Cells expressing the P2Y11 receptor

  • White, opaque 96-well or 384-well microplates suitable for luminescence or fluorescence detection

  • Cell culture medium

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • This compound stock solution

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Lysis buffer (provided with most kits)

Protocol:

  • Cell Seeding:

    • Seed cells into white, opaque microplates at a suitable density and incubate overnight.

  • Compound Stimulation:

    • Prepare a dilution series of this compound in assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Remove the cell culture medium and replace it with the this compound dilutions.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis:

    • Add the lysis buffer provided in the cAMP detection kit to each well to release the intracellular cAMP.

    • Incubate as per the kit manufacturer's instructions.

  • cAMP Detection:

    • Follow the specific protocol of the chosen cAMP detection kit. This typically involves adding detection reagents that generate a fluorescent or luminescent signal proportional to the amount of cAMP present.

    • Measure the signal using a microplate reader compatible with the detection technology.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or pEC50 value.

cAMP_Accumulation_Workflow Start Start Seed_Cells Seed P2Y11-expressing cells in microplate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_NF546 Prepare NF546 dilutions in buffer with PDE inhibitor Incubate_Overnight->Prepare_NF546 Stimulate_Cells Stimulate cells with This compound Prepare_NF546->Stimulate_Cells Lyse_Cells Lyse cells to release intracellular cAMP Stimulate_Cells->Lyse_Cells Detect_cAMP Detect cAMP using a commercial kit Lyse_Cells->Detect_cAMP Analyze_Data Analyze data and determine EC50/pEC50 Detect_cAMP->Analyze_Data End End Analyze_Data->End

Conclusion

The dual signaling capability of the P2Y11 receptor presents a fascinating area of study with significant therapeutic potential, particularly in the context of immune modulation. This compound serves as a critical tool for researchers to selectively probe these pathways. The data and protocols presented in this guide offer a solid foundation for designing and executing experiments aimed at unraveling the intricate roles of P2Y11 signaling in health and disease. Careful optimization of the provided protocols for specific cellular systems will be key to obtaining robust and reproducible results, ultimately advancing our understanding of this unique purinergic receptor.

Methodological & Application

Application Notes and Protocols for NF546 Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF546 hydrate (B1144303) is a potent and selective non-nucleotide agonist for the P2Y11 purinergic receptor.[1] The P2Y11 receptor is a G-protein coupled receptor (GPCR) that, upon activation, uniquely couples to both Gs and Gq signaling pathways. This dual activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP), and the activation of phospholipase C, which mobilizes intracellular calcium (Ca2+). This document provides detailed protocols for utilizing NF546 hydrate in key in vitro experiments to study P2Y11 receptor activation and its downstream effects.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C47H44N6Na4O17P4·xH2O
Appearance Solid
pEC50 for P2Y11 6.27
Solubility Soluble in water
Storage Store at -20°C

Note: The degree of hydration may vary between batches.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the effective concentrations of this compound observed in various in vitro studies. These values can serve as a starting point for experimental design.

Cell TypeAssayEffective ConcentrationObserved EffectReference
Human Monocyte-derived Dendritic CellsIL-8 Release100 µMStimulation of Interleukin-8 release[1]
Human Monocyte-derived Dendritic CellsIL-12p70 Release (LPS-induced)100 µMInhibition of IL-12p70 release[1]
Human T-cellsCell Migration1 µMRegulation of T-cell migration
Human Cardiomyocytes (AC16)Hypoxia/Reoxygenation InjuryNot SpecifiedProtection against injury
Rat Aortic RingsVasomotor Response10 µMRestoration of vascular function

Mandatory Visualizations

P2Y11 Receptor Signaling Pathway

P2Y11_Signaling_Pathway cluster_Gs Gs Pathway cluster_Gq Gq Pathway NF546 This compound P2Y11 P2Y11 Receptor NF546->P2Y11 activates Gs Gs protein P2Y11->Gs Gq Gq protein P2Y11->Gq AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response

Caption: P2Y11 receptor dual signaling cascade.

Experimental Workflow for GPCR Agonist Characterization

Experimental_Workflow start Start: Hypothesis (NF546 activates P2Y11) cell_culture Cell Culture (P2Y11-expressing cells) start->cell_culture agonist_prep Prepare this compound (serial dilutions) cell_culture->agonist_prep calcium_assay Calcium Mobilization Assay agonist_prep->calcium_assay cAMP_assay cAMP Accumulation Assay agonist_prep->cAMP_assay data_analysis Data Analysis (EC50 determination) calcium_assay->data_analysis cAMP_assay->data_analysis functional_assay Downstream Functional Assay (e.g., Cytokine Release) data_analysis->functional_assay conclusion Conclusion functional_assay->conclusion

Caption: Workflow for characterizing this compound activity.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration following the activation of the P2Y11 receptor by this compound.

Materials:

  • P2Y11-expressing cells (e.g., HEK293, CHO, or a relevant primary cell line)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the P2Y11-expressing cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES. A typical final concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Aspirate the cell culture medium from the wells and add the dye-loading solution.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

    • Wash the cells twice with HBSS with HEPES to remove extracellular dye.

  • This compound Preparation:

    • Prepare a stock solution of this compound in water or an appropriate buffer.

    • Perform serial dilutions in HBSS with HEPES to achieve a range of concentrations to be tested (e.g., 10 nM to 100 µM).

  • Measurement of Calcium Flux:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a stable baseline reading for 10-20 seconds.

    • Use the automated injector to add the different concentrations of this compound to the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

cAMP Accumulation Assay

This protocol measures the increase in intracellular cAMP levels resulting from the activation of the Gs-coupled pathway of the P2Y11 receptor by this compound. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • P2Y11-expressing cells

  • This compound

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell culture medium and appropriate buffers

  • White 96-well or 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Harvest and resuspend cells in a stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

    • Dispense the cell suspension into the wells of a white microplate.

  • This compound Stimulation:

    • Prepare serial dilutions of this compound in the stimulation buffer.

    • Add the different concentrations of this compound to the cells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Following the incubation, add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well.

    • The HTRF signal is inversely proportional to the amount of cAMP produced. Convert the ratios to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Interleukin-8 (IL-8) Release Assay

This protocol is to quantify the release of IL-8 from immune cells (e.g., human monocyte-derived dendritic cells) upon stimulation with this compound.[1]

Materials:

  • Human monocyte-derived dendritic cells (or other relevant immune cell line)

  • This compound

  • RPMI 1640 medium supplemented with 10% FBS

  • Human IL-8 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • This compound Treatment:

    • Prepare different concentrations of this compound in cell culture medium.

    • Replace the existing medium with the medium containing the various concentrations of this compound (e.g., a final concentration of 100 µM).

    • Include a vehicle control (medium without NF546).

  • Incubation:

    • Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

  • ELISA:

    • Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis:

    • Quantify the concentration of IL-8 in each sample based on the standard curve generated from the ELISA.

    • Compare the IL-8 levels in the NF546-treated samples to the vehicle control.

References

Application Notes and Protocols for NF546 Hydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF546 hydrate (B1144303) is a potent and selective non-nucleotide agonist for the P2Y11 receptor, a G-protein coupled receptor (GPCR) involved in a variety of cellular processes, particularly in the immune system. Activation of the P2Y11 receptor by NF546 hydrate triggers downstream signaling cascades that can modulate immune cell function, including cell migration and cytokine release. These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on T-cell migration and macrophage cytokine release assays.

Mechanism of Action

The P2Y11 receptor is unique among the P2Y receptor family as it couples to both Gs and Gq signaling pathways. Upon binding of this compound, the P2Y11 receptor activates:

  • Gs-protein pathway: This leads to the activation of adenylyl cyclase (AC), which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which can modulate various cellular functions, including gene expression and cell migration.[1]

  • Gq-protein pathway: This activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is crucial for processes like cytokine secretion.[2]

The dual signaling nature of the P2Y11 receptor allows this compound to elicit complex and cell-type-specific responses.

Data Presentation

The following table summarizes the quantitative data for this compound in various cell-based assays.

ParameterCell TypeAssayValueReference
pEC50Human monocyte-derived dendritic cellsIL-8 Release6.27MedChemExpress
Effective ConcentrationHuman CD4+ T-cellsMigration Assay1 µM[3]
Effective ConcentrationHuman umbilical vein endothelial cells (HUVECs)eNOS expression10 µM[4]
Effective ConcentrationHuman monocyte-derived dendritic cellsIL-8 Release100 µM[5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of this compound (Molecular Weight: ~1183.6 g/mol , anhydrous), add 84.5 µL of DMSO. Note: The exact molecular weight may vary depending on the hydration state; refer to the manufacturer's certificate of analysis.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) can be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. When stored properly, the DMSO stock solution is stable for several months.

Note on Cell Culture Application: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity. Prepare intermediate dilutions of the NF546 stock solution in cell culture medium immediately before use. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Protocol 1: T-Cell Migration Assay using a Transwell System

This protocol describes how to assess the effect of this compound on T-cell migration towards a chemoattractant.

Materials:

  • T-cells (e.g., Jurkat cells or primary human CD4+ T-cells)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Chemoattractant (e.g., SDF-1α/CXCL12)

  • This compound stock solution (10 mM in DMSO)

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well companion plates

  • Cell counting solution (e.g., Trypan Blue) or a cell viability assay reagent

Procedure:

  • Cell Preparation:

    • Culture T-cells in RPMI-1640 with 10% FBS.

    • Prior to the assay, starve the cells in serum-free RPMI-1640 for 2-4 hours.

    • Wash the cells with serum-free medium and resuspend them at a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.

  • Assay Setup:

    • Prepare the chemoattractant solution in serum-free RPMI-1640. A typical concentration for SDF-1α is 100 ng/mL.

    • Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. For the negative control, add 600 µL of serum-free medium without the chemoattractant.

    • Prepare the T-cell suspensions with different concentrations of this compound (e.g., 0.1, 1, 10 µM). Remember to include a vehicle control (DMSO). Pre-incubate the cells with NF546 for 30 minutes at 37°C.

    • Place the Transwell inserts into the wells of the 24-well plate.

    • Add 100 µL of the T-cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may vary depending on the cell type and chemoattractant used and should be determined empirically.

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts.

    • The migrated cells will be in the lower chamber. Collect the cell suspension from the lower chamber.

    • Count the number of migrated cells using a hemocytometer with Trypan Blue exclusion or a cell counter. Alternatively, a cell viability reagent can be added to the lower chamber and the absorbance or fluorescence can be measured according to the manufacturer's instructions.

    • Calculate the percentage of migration relative to the total number of cells added to the insert.

Protocol 2: Macrophage Cytokine (IL-8) Release Assay

This protocol details the measurement of Interleukin-8 (IL-8) secretion from macrophages upon stimulation with this compound.

Materials:

  • Macrophage cell line (e.g., THP-1) or primary human monocyte-derived macrophages.

  • RPMI-1640 medium supplemented with 10% FBS.

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation.

  • This compound stock solution (10 mM in DMSO).

  • Lipopolysaccharide (LPS) as a positive control for IL-8 induction.

  • 96-well cell culture plates.

  • Human IL-8 ELISA kit.

Procedure:

  • Cell Seeding and Differentiation (for THP-1 cells):

    • Seed THP-1 monocytes at a density of 2 x 10^5 cells/well in a 96-well plate.

    • Differentiate the monocytes into macrophages by treating them with 50-100 ng/mL of PMA for 24-48 hours.

    • After differentiation, wash the cells with fresh serum-free medium to remove PMA.

  • This compound Treatment:

    • Prepare different concentrations of this compound (e.g., 1, 10, 100 µM) in serum-free RPMI-1640. Include a vehicle control (DMSO) and a positive control (e.g., 100 ng/mL LPS).

    • Add 100 µL of the respective treatment solutions to the wells containing the differentiated macrophages.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours. The optimal incubation time should be determined based on the kinetics of IL-8 secretion for the specific cell type.

  • Sample Collection:

    • After incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

    • Carefully collect the cell culture supernatants without disturbing the cell monolayer.

  • Quantification of IL-8:

    • Measure the concentration of IL-8 in the collected supernatants using a human IL-8 ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.

    • Briefly, this involves adding the supernatants to an antibody-coated plate, followed by the addition of a detection antibody and a substrate for colorimetric detection.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of IL-8 in each sample by comparing its absorbance to a standard curve generated with known concentrations of recombinant IL-8.

Mandatory Visualizations

P2Y11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NF546 This compound P2Y11 P2Y11 Receptor NF546->P2Y11 Gs Gs P2Y11->Gs Gq Gq P2Y11->Gq AC Adenylyl Cyclase (AC) Gs->AC activates PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Ca2 Ca2+ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Cytokine Cytokine Release (e.g., IL-8) Ca2->Cytokine contributes to NFkB NF-κB PKC->NFkB activates Migration Cell Migration CREB->Migration regulates NFkB->Cytokine induces

Caption: P2Y11 receptor signaling pathway activated by this compound.

T_Cell_Migration_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture and Starve T-cells E Pre-incubate T-cells with NF546 A->E B Prepare Chemoattractant (e.g., SDF-1α) D Add Chemoattractant to lower chamber B->D C Prepare NF546 dilutions C->E F Add T-cells to Transwell insert D->F E->F G Incubate (2-4 hours) F->G H Collect migrated cells from lower chamber G->H I Quantify cells (e.g., cell counting, viability assay) H->I J Calculate % Migration I->J

Caption: Experimental workflow for the T-cell migration assay.

Macrophage_Cytokine_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed and Differentiate THP-1 cells with PMA C Wash cells to remove PMA A->C B Prepare NF546 dilutions D Treat cells with NF546 B->D C->D E Incubate (18-24 hours) D->E F Collect culture supernatants E->F G Perform IL-8 ELISA F->G H Calculate IL-8 concentration G->H

Caption: Experimental workflow for the macrophage IL-8 release assay.

References

Application Notes and Protocols for NF546 Hydrate in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF546 hydrate (B1144303) is a potent and selective non-nucleotide agonist for the P2Y11 purinergic receptor. This G protein-coupled receptor is unique in its dual coupling to both Gq/11 and Gs proteins, leading to the activation of both the phosphoinositide and adenylyl cyclase signaling pathways. Activation of the P2Y11 receptor by NF546 hydrate in various cell types, particularly immune cells such as dendritic cells, triggers a cascade of downstream events including intracellular calcium mobilization, cyclic AMP (cAMP) accumulation, and activation of the p38 MAPK pathway. These signaling events ultimately modulate cellular functions, including cytokine release and cell maturation. These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate P2Y11 receptor signaling and its functional consequences.

Data Presentation

The following table summarizes the known quantitative data for this compound in in vitro systems. Researchers should note that optimal concentrations may vary depending on the cell type, assay conditions, and specific research question.

ParameterValueCell Type/SystemReference Assay
pEC50 6.27Not specifiedNot specified
Effective Concentration 10 µMHuman monocyte-derived dendritic cellsIL-8 Release
Effective Concentration 100 µMHuman monocyte-derived dendritic cellsTSP-1 release and inhibition of LPS-induced IL-12p70 release (24-hour treatment)[1]

Signaling Pathway

Activation of the P2Y11 receptor by this compound initiates a dual signaling cascade. The Gs-protein activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Concurrently, Gq/11-protein activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Both pathways can converge on the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the modulation of gene expression and cellular responses such as cytokine secretion and maturation of immune cells.

References

Application Notes and Protocols for NF546 Hydrate in Purinergic Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF546 hydrate (B1144303) is a potent and selective non-nucleotide agonist for the P2Y11 purinergic receptor.[1][2][3][4] As a G-protein coupled receptor (GPCR), P2Y11 is involved in a variety of physiological processes, making it an attractive target for therapeutic intervention. NF546 provides a critical tool for researchers to investigate the role of P2Y11 signaling in immune responses, vascular function, and other cellular pathways. These application notes provide an overview of NF546's pharmacological properties and detailed protocols for its use in key experimental models.

Pharmacological Profile of NF546 Hydrate

NF546 is characterized by its high selectivity for the human P2Y11 receptor, with a pEC50 of 6.27.[1] It exhibits significantly lower activity at other P2Y and P2X receptor subtypes, making it a valuable tool for dissecting P2Y11-specific signaling events. The P2Y11 receptor is unique in that it couples to both Gs and Gq signaling pathways. Activation of the Gs pathway leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), while Gq activation stimulates phospholipase C (PLC), resulting in inositol (B14025) trisphosphate (IP3) production and subsequent mobilization of intracellular calcium.

Quantitative Data Summary
ParameterValueReceptorCell SystemReference
pEC506.27Human P2Y11Recombinant
Agonist Concentration (T-cell migration)1 µMHuman P2Y11Human CD4 T cells
Agonist Concentration (Vascular function)10 µMRat P2Y11-likeRat aortic rings
Agonist Concentration (Cytokine release)100 µMHuman P2Y11Human monocyte-derived dendritic cells

P2Y11 Signaling Pathway

Activation of the P2Y11 receptor by NF546 initiates a dual signaling cascade within the cell. The specific downstream effects can be cell-type dependent.

P2Y11_Signaling NF546 This compound P2Y11 P2Y11 Receptor NF546->P2Y11 Gq Gq P2Y11->Gq Gs Gs P2Y11->Gs PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release triggers cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Cytokine Release, Cell Migration) Ca2_release->Cellular_Response PKA->Cellular_Response

P2Y11 receptor dual signaling cascade.

Experimental Protocols

In Vitro P2Y11 Receptor Activation: Calcium Mobilization Assay

This protocol describes how to measure the activation of the Gq-coupled pathway of the P2Y11 receptor by monitoring intracellular calcium mobilization in a recombinant cell line.

Experimental Workflow:

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_cells Seed HEK293-P2Y11 cells in 96-well plate Incubate_cells Incubate overnight Seed_cells->Incubate_cells Load_dye Load cells with Fluo-4 AM calcium dye Incubate_cells->Load_dye Prepare_NF546 Prepare serial dilutions of this compound Add_NF546 Add NF546 to wells Prepare_NF546->Add_NF546 Measure_fluorescence Measure fluorescence change (FlexStation or similar) Add_NF546->Measure_fluorescence Plot_data Plot dose-response curve Measure_fluorescence->Plot_data Calculate_EC50 Calculate EC50 value Plot_data->Calculate_EC50

Workflow for calcium mobilization assay.

Materials:

  • HEK293 cells stably expressing the human P2Y11 receptor

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • Fluo-4 AM calcium-sensitive dye

  • Pluronic F-127

  • This compound

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation)

Procedure:

  • Cell Plating: Seed the HEK293-P2Y11 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer according to the manufacturer's instructions. Remove the cell culture medium from the wells and add the dye loading solution. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water). Perform serial dilutions in Assay Buffer to obtain a range of concentrations for generating a dose-response curve.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. After establishing a baseline reading, the instrument should automatically add the NF546 dilutions to the wells.

  • Data Analysis: The change in fluorescence upon addition of NF546 corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the NF546 concentration to generate a dose-response curve and calculate the EC50 value.

In Vitro P2Y11 Receptor Activation: cAMP Assay

This protocol outlines the measurement of P2Y11's Gs-coupled pathway activation by quantifying intracellular cAMP levels.

Materials:

  • HEK293 cells expressing the human P2Y11 receptor

  • Cell culture medium and supplements

  • cAMP assay kit (e.g., HTRF, ELISA, or other formats)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • 96-well or 384-well microplate

Procedure:

  • Cell Plating: Seed the P2Y11-expressing cells into the appropriate microplate and culture until they reach the desired confluency.

  • Compound Treatment: Pre-treat the cells with a PDE inhibitor for a short period to prevent cAMP degradation. Then, stimulate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's protocol.

  • Data Analysis: Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the NF546 concentration to determine the EC50.

Cellular Function: Dendritic Cell Cytokine Release Assay

This protocol details the stimulation of human monocyte-derived dendritic cells (mo-DCs) with NF546 to measure the release of interleukin-8 (IL-8).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Recombinant human GM-CSF and IL-4

  • RPMI-1640 medium with 10% FBS

  • This compound

  • LPS (as a positive control)

  • Human IL-8 ELISA kit

  • 24-well culture plates

Procedure:

  • Generation of mo-DCs: Isolate monocytes from PBMCs and culture them for 5-7 days in RPMI-1640 supplemented with GM-CSF and IL-4 to differentiate them into immature mo-DCs.

  • Cell Stimulation: Plate the immature mo-DCs in a 24-well plate. Stimulate the cells with this compound (e.g., 100 µM) or LPS for 24 hours.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and collect the culture supernatants.

  • IL-8 Measurement: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

Ex Vivo Tissue Assay: Rat Aortic Ring Vasoreactivity

This protocol describes the use of NF546 to study its effects on vascular tone in an ex vivo model of rat aortic rings.

Materials:

  • Male Wistar rats

  • Physiological Salt Solution (PSS)

  • Phenylephrine (B352888) (Phe)

  • Acetylcholine (ACh)

  • This compound

  • Organ bath system with force transducers

Procedure:

  • Aortic Ring Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath containing PSS, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension. Pre-contract the rings with phenylephrine to induce a stable contraction.

  • NF546 Treatment: Once a stable contraction is achieved, add cumulative concentrations of NF546 to the organ bath to assess its vasorelaxant effects. In some experimental setups, the rings can be pre-incubated with NF546 before contraction with Phe.

  • Data Recording and Analysis: Record the changes in tension using the force transducers. Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

Cellular Function: T-Cell Migration Assay

This protocol outlines a method to assess the effect of NF546 on T-cell migration using a Transwell assay.

Experimental Workflow:

TCell_Migration_Workflow cluster_prep Preparation cluster_assay Transwell Assay cluster_analysis Quantification Isolate_Tcells Isolate human CD4+ T-cells Add_Tcells Add T-cells (with or without NF546) to upper chamber Isolate_Tcells->Add_Tcells Prepare_chemoattractant Prepare chemoattractant (e.g., SDF-1α) Add_chemoattractant Add chemoattractant to lower chamber Prepare_chemoattractant->Add_chemoattractant Prepare_NF546 Prepare NF546 solution Prepare_NF546->Add_Tcells Incubate Incubate for 2-4 hours Add_Tcells->Incubate Count_migrated_cells Count migrated cells in lower chamber (e.g., by flow cytometry or microscopy) Incubate->Count_migrated_cells Analyze_data Analyze and compare migration between conditions Count_migrated_cells->Analyze_data

Workflow for T-cell migration assay.

Materials:

  • Isolated human T-cells (e.g., CD4+)

  • RPMI-1640 medium with 0.5% BSA

  • Chemoattractant (e.g., SDF-1α)

  • This compound

  • Transwell inserts (with appropriate pore size, e.g., 5 µm)

  • 24-well companion plates

  • Flow cytometer or microscope for cell counting

Procedure:

  • Assay Setup: Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Cell Preparation: Resuspend isolated T-cells in medium. Pre-incubate the cells with NF546 (e.g., 1 µM) or vehicle control for a short period.

  • Migration: Add the T-cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for cell migration.

  • Quantification: Collect the cells that have migrated to the lower chamber and count them using a flow cytometer or by staining and counting under a microscope. Compare the number of migrated cells between the NF546-treated and control groups.

Conclusion

This compound is an indispensable tool for investigating the multifaceted roles of the P2Y11 receptor in health and disease. The protocols provided herein offer a framework for studying P2Y11 signaling and function in a variety of in vitro and ex vivo models. Researchers can adapt these methods to their specific experimental needs to further elucidate the therapeutic potential of targeting the P2Y11 receptor.

References

Application Notes and Protocols for NF546 Hydrate in Human Monocyte-Derived Dendritic Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NF546 hydrate (B1144303) is a potent and selective non-nucleotide agonist for the purinergic receptor P2Y11.[1] This receptor is uniquely coupled to both the adenylyl cyclase (Gs) and phospholipase C (Gq) signaling pathways, leading to downstream increases in cyclic AMP (cAMP) and intracellular calcium levels, respectively. In the context of immunology, the P2Y11 receptor is expressed on various immune cells, including human monocyte-derived dendritic cells (mo-DCs), where it plays a role in modulating their maturation and function. Dendritic cells are critical antigen-presenting cells that bridge innate and adaptive immunity, and their manipulation holds significant therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for utilizing NF546 hydrate to study and modulate the function of human mo-DCs.

Data Presentation

The following tables summarize the known quantitative effects of this compound on human monocyte-derived dendritic cells.

Table 1: Effect of this compound on Cytokine Secretion by Human Mo-DCs

CytokineThis compound ConcentrationIncubation TimeEffectReference
Interleukin-8 (IL-8)Not specifiedNot specifiedStimulation of release[1]
Interleukin-12p70 (IL-12p70)100 µM24 hoursInhibition of LPS-induced release[1]

Table 2: Effect of this compound on Surface Marker Expression of Human Mo-DCs

Surface MarkerThis compound ConcentrationIncubation TimeEffectReference
CD83Not specifiedNot specifiedUpregulation (synergizes with TNF-α and LPS)[2]
CD80Not specifiedNot specifiedUpregulation[2]
CD86Not specifiedNot specifiedUpregulation[2]
HLA-DRNot specifiedNot specifiedGeneral maturation marker, likely upregulated[3]

Mandatory Visualizations

A diagram of the P2Y11 receptor signaling pathway and the experimental workflow for studying the effects of this compound on human mo-DCs are provided below.

P2Y11_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NF546 This compound P2Y11 P2Y11 Receptor NF546->P2Y11 Gs Gs P2Y11->Gs Gq Gq P2Y11->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP  ATP IP3 IP3 PLC->IP3  PIP2 DAG DAG PLC->DAG  PIP2 PIP2 PIP2 ATP ATP PKA PKA cAMP->PKA Transcription Gene Transcription (e.g., Cytokines, Surface Markers) PKA->Transcription ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca2_cyto Ca2+ ER->Ca2_cyto Release Ca2_ER Ca2+ Ca2_cyto->PKC PKC->Transcription

Caption: P2Y11 receptor signaling cascade in human dendritic cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis PBMC Isolate PBMCs from Human Whole Blood Monocytes Purify CD14+ Monocytes PBMC->Monocytes Differentiation Differentiate into Immature Mo-DCs (GM-CSF + IL-4) Monocytes->Differentiation Treatment Treat Immature Mo-DCs with This compound (various concentrations) Differentiation->Treatment Harvest_SN Harvest Supernatants Treatment->Harvest_SN Harvest_Cells Harvest Cells Treatment->Harvest_Cells ELISA Cytokine Analysis (ELISA) Harvest_SN->ELISA FlowCyto Surface Marker Analysis (Flow Cytometry) Harvest_Cells->FlowCyto

Caption: Experimental workflow for this compound treatment of mo-DCs.

Experimental Protocols

Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation of immature mo-DCs from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail or CD14 MicroBeads

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Recombinant Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)

  • Recombinant Human IL-4 (Interleukin-4)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood or buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.

  • Monocyte Enrichment: Enrich for monocytes from the PBMC population using a negative selection method like the RosetteSep™ Human Monocyte Enrichment Cocktail or a positive selection method using CD14 MicroBeads and magnetic-activated cell sorting (MACS), following the manufacturer's protocols. Purity of the isolated CD14+ monocytes should be >90% as assessed by flow cytometry.

  • Cell Seeding: Resuspend the purified monocytes in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine). Seed the cells in a 6-well tissue culture plate at a density of 1 x 10^6 cells/mL.

  • Differentiation: To initiate differentiation into immature dendritic cells, supplement the culture medium with 50 ng/mL of recombinant human GM-CSF and 50 ng/mL of recombinant human IL-4.

  • Incubation: Culture the cells for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.

  • Media Change: After 3 days of culture, gently aspirate half of the medium and replace it with fresh complete RPMI-1640 containing the full concentration of GM-CSF and IL-4.

  • Harvesting Immature Mo-DCs: On day 5-7, the non-adherent and loosely adherent cells, which are the immature mo-DCs, can be harvested by gentle pipetting. The successful differentiation can be confirmed by the characteristic veiled morphology under a microscope and by flow cytometric analysis of surface markers (e.g., downregulation of CD14 and upregulation of CD1a and HLA-DR).

Protocol 2: Treatment of Mo-DCs with this compound and Subsequent Analysis

This protocol details the treatment of immature mo-DCs with this compound to assess its effects on cytokine secretion and surface marker expression.

Materials:

  • Immature human mo-DCs (from Protocol 1)

  • This compound

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS) (for co-stimulation experiments)

  • 96-well and 24-well tissue culture plates

  • Flow cytometry antibodies (e.g., anti-CD80, anti-CD83, anti-CD86, anti-HLA-DR, and corresponding isotype controls)

  • ELISA kits for desired cytokines (e.g., IL-8, IL-10, IL-12p70, TNF-α)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

  • Cell Seeding: Resuspend the immature mo-DCs in fresh complete RPMI-1640 medium and seed them in appropriate tissue culture plates. For cytokine analysis, a 96-well plate at a density of 1 x 10^5 cells/well is suitable. For flow cytometry, a 24-well plate at 5 x 10^5 cells/well is recommended.

  • Preparation of this compound: Prepare a stock solution of this compound in sterile water or PBS. Further dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., a dose-response range from 1 µM to 100 µM).

  • Treatment: Add the diluted this compound to the wells containing the mo-DCs. Include a vehicle control (medium with the same dilution of the solvent used for the stock solution). For experiments investigating the modulation of LPS-induced responses, co-stimulate the cells with a low concentration of LPS (e.g., 10-100 ng/mL).

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time can be optimized for specific readouts.

  • Sample Collection for Cytokine Analysis: After the incubation period, centrifuge the 96-well plate and carefully collect the supernatants. Store the supernatants at -80°C until analysis by ELISA.

  • Sample Preparation for Flow Cytometry:

    • Harvest the cells from the 24-well plate by gentle pipetting.

    • Wash the cells once with cold FACS buffer.

    • Resuspend the cells in FACS buffer and stain with fluorochrome-conjugated antibodies against the surface markers of interest (CD80, CD83, CD86, HLA-DR) and their corresponding isotype controls for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

    • Resuspend the cells in FACS buffer for analysis on a flow cytometer.

  • Analysis:

    • Cytokine Analysis: Quantify the concentration of cytokines in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.

    • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each surface marker.

Conclusion

This compound serves as a valuable tool for investigating the role of the P2Y11 receptor in the biology of human monocyte-derived dendritic cells. The protocols outlined above provide a framework for researchers to explore the immunomodulatory effects of this compound, including its impact on dendritic cell maturation, cytokine secretion, and surface molecule expression. This research can contribute to a better understanding of purinergic signaling in the immune system and may inform the development of novel therapeutic strategies targeting dendritic cells.

References

NF546 Hydrate: A Potent and Selective P2Y11 Receptor Agonist for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

NF546 hydrate (B1144303) is a selective, non-nucleotide agonist for the P2Y11 receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, particularly in the immune system. Its ability to potently and selectively activate the P2Y11 receptor makes it an invaluable tool for researchers in drug discovery and development. These application notes provide an overview of NF546 hydrate, its mechanism of action, and detailed protocols for its use in fundamental research and high-throughput screening.

Introduction to this compound and the P2Y11 Receptor

The P2Y11 receptor is unique among the P2Y receptor family as it couples to both Gs and Gq signaling pathways. This dual coupling results in the activation of adenylyl cyclase (AC) and phospholipase C (PLC), leading to increases in intracellular cyclic AMP (cAMP) and calcium (Ca2+), respectively.[1][2] This complex signaling cascade allows the P2Y11 receptor to modulate a diverse range of cellular functions, including immune cell differentiation and migration, and cytokine release.[3][4]

This compound has emerged as a key pharmacological tool for elucidating the physiological roles of the P2Y11 receptor. It is a potent agonist with a pEC50 of 6.27.[5] Its selectivity for P2Y11 over other P2Y and P2X receptors, including P2Y1, P2Y2, P2Y4, P2Y6, P2Y12, P2X1, P2X2, and P2X2-X3, allows for targeted investigation of P2Y11-mediated effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its activity on the P2Y11 receptor.

Table 1: Potency of this compound at the Human P2Y11 Receptor

ParameterValueReference(s)
pEC506.27

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell TypeRecommended NF546 ConcentrationReference(s)
Cytokine Release (IL-8)Human monocyte-derived dendritic cells10 - 100 µM
Inhibition of LPS-induced IL-12p70 releaseHuman monocyte-derived dendritic cells100 µM
T-cell MigrationHuman CD4+ T cells1 µM
Calcium Mobilization1321N1 astrocytoma cells expressing P2Y110.1 - 100 µM
cAMP AccumulationCHO-K1 cells expressing P2Y110.1 - 100 µM

Signaling Pathways and Experimental Workflows

P2Y11 Receptor Signaling Pathway

Activation of the P2Y11 receptor by this compound initiates a dual signaling cascade within the cell. The following diagram illustrates the key components of this pathway.

P2Y11_Signaling NF546 This compound P2Y11 P2Y11 Receptor NF546->P2Y11 binds to Gs Gs P2Y11->Gs activates Gq Gq P2Y11->Gq activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC stimulates cAMP cAMP AC->cAMP converts ATP to IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Responses (e.g., Cytokine Release, Migration) PKA->Response PIP2 PIP2 PIP2->PLC Ca2 Ca2+ release IP3->Ca2 PKC Protein Kinase C DAG->PKC activates Ca2->Response PKC->Response Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis prep1 Seed P2Y11-expressing cells (e.g., 1321N1) in a 96-well plate prep2 Incubate overnight prep1->prep2 load1 Wash cells with assay buffer prep2->load1 load2 Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) load1->load2 load3 Incubate for 45-60 min at 37°C load2->load3 measure1 Place plate in a fluorescence plate reader (e.g., FlexStation) load3->measure1 measure2 Add varying concentrations of this compound measure1->measure2 measure3 Record fluorescence changes over time measure2->measure3 analysis1 Calculate the change in fluorescence intensity measure3->analysis1 analysis2 Plot dose-response curve and determine EC50 analysis1->analysis2 cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_lysis Cell Lysis cluster_detection cAMP Detection prep1 Culture P2Y11-expressing cells (e.g., CHO-K1) prep2 Harvest and resuspend cells prep1->prep2 stim1 Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) prep2->stim1 stim2 Add varying concentrations of this compound stim1->stim2 stim3 Incubate for 15-30 min at 37°C stim2->stim3 lysis1 Add lysis buffer to stop the reaction and release intracellular cAMP stim3->lysis1 detect1 Use a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA) lysis1->detect1 detect2 Measure the signal according to the kit manufacturer's instructions detect1->detect2 detect3 Generate a standard curve and quantify cAMP detect2->detect3

References

Application Notes and Protocols for NF546 Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF546 hydrate (B1144303) is a potent and selective non-nucleotide agonist for the P2Y11 receptor, a G-protein coupled receptor (GPCR) activated by extracellular ATP. The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways, leading to the activation of adenylyl cyclase and phospholipase C, respectively. Due to the absence of a P2Y11 ortholog in rodents, in vivo studies of NF546 hydrate in traditional animal models are limited. However, ex vivo studies using tissues that express a P2Y11-like receptor, such as rat vasculature, have provided valuable insights into its potential therapeutic applications.

These application notes provide an overview of the potential in vivo applications of this compound based on ex vivo findings and detail a key experimental protocol for its use.

Potential In Vivo Applications

Based on ex vivo and in vitro evidence, this compound demonstrates potential for therapeutic intervention in conditions characterized by vascular dysfunction and inflammation.

  • Vascular Dysfunction: this compound has been shown to promote endothelium-dependent vasorelaxation and reduce vasoconstriction in ex vivo models of vascular dysfunction.[1][2][3][4][5] This suggests its potential use in cardiovascular diseases where endothelial function is compromised, such as hypertension and atherosclerosis. By increasing nitric oxide (NO) bioavailability, this compound may help restore normal vascular tone.

  • Inflammatory Conditions: The P2Y11 receptor is expressed on various immune cells, and its activation can modulate inflammatory responses. This compound has been observed to influence cytokine release, suggesting a role in regulating inflammation. Its ability to mitigate oxidative stress in vascular tissues further supports its potential as an anti-inflammatory agent.

Quantitative Data Summary

The following tables summarize quantitative data from a key ex vivo study investigating the effects of this compound on vascular function in isolated rat aortic rings.

Table 1: Effect of this compound on Angiotensin II-Induced Vasoconstriction

Treatment GroupConcentration% Max Constriction (relative to control)
Angiotensin II100 nM125% (tendency to increase)
Angiotensin II + NF546100 nM + 10 µMReduced towards baseline

Data adapted from studies on rat aortic rings where Angiotensin II was used to induce vascular dysfunction.

Table 2: Effect of this compound on Acetylcholine-Induced Vasorelaxation

Treatment GroupConcentration% Vasorelaxation
Control-~100%
Angiotensin II100 nMSignificantly impaired
Angiotensin II + NF546100 nM + 10 µMSignificantly restored towards control levels

Data adapted from studies on rat aortic rings demonstrating NF546's ability to restore endothelial-dependent relaxation.

Experimental Protocols

Ex Vivo Assessment of Vascular Function using Rat Aortic Rings

This protocol describes the methodology to evaluate the effect of this compound on the vascular tone of isolated rat thoracic aorta.

Materials:

  • This compound

  • Male Wistar rats (3 months old)

  • Angiotensin II

  • Phenylephrine (B352888)

  • Acetylcholine (B1216132)

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Aorta Dissection: Euthanize the rat and excise the thoracic aorta. Carefully clean the aorta of adhering connective and adipose tissue and place it in cold Krebs-Henseleit buffer.

  • Ring Preparation: Cut the aorta into rings of approximately 2-3 mm in width.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen. The rings are mounted between two stainless steel hooks, with one fixed to the bottom of the chamber and the other connected to a force transducer.

  • Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the buffer every 15-20 minutes. Assess the viability of the endothelial layer by pre-contracting the rings with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM). A relaxation of over 70% indicates a viable endothelium.

  • Experimental Protocol:

    • Induce vascular dysfunction by incubating the aortic rings with Angiotensin II (100 nM) for 30 minutes.

    • In the treatment group, co-incubate the rings with this compound (10 µM) and Angiotensin II (100 nM) for 30 minutes.

    • Construct cumulative concentration-response curves to phenylephrine to assess vasoconstriction.

    • After washing out the phenylephrine, pre-contract the rings again and construct cumulative concentration-response curves to acetylcholine to assess endothelium-dependent vasorelaxation.

  • Data Analysis: Record the changes in tension and express the results as a percentage of the maximum contraction to phenylephrine or as a percentage of relaxation from the pre-contracted state.

Signaling Pathways and Experimental Workflows

P2Y11 Receptor Signaling Pathways

Activation of the P2Y11 receptor by this compound initiates two primary signaling cascades:

P2Y11_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NF546 This compound P2Y11 P2Y11 Receptor NF546->P2Y11 Gs Gs P2Y11->Gs Gq Gq P2Y11->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C (PLC) Gq->PLC ATP ATP AC->ATP converts PIP2 PIP2 PLC->PIP2 cleaves cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Gs Cellular Response (e.g., Anti-inflammatory) PKA->Cellular_Response_Gs IP3 IP3 DAG DAG Ca2 [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response (e.g., Modulation of Ion Channels) PKC->Cellular_Response_Gq

P2Y11 Receptor Dual Signaling Cascade
Experimental Workflow for Rat Aortic Ring Assay

The logical flow of the ex vivo vascular function assessment is outlined below.

Aortic_Ring_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Aorta Dissection from Wistar Rat A2 Cleaning and Slicing into Rings (2-3mm) A1->A2 A3 Mounting in Organ Bath A2->A3 B1 Equilibration (60-90 min) A3->B1 B2 Endothelial Viability Check (Phe + ACh) B1->B2 B3 Induce Dysfunction (Angiotensin II) B2->B3 B4 Treatment with This compound B3->B4 B5 Assess Vasoconstriction (Phenylephrine Curve) B4->B5 B6 Assess Vasorelaxation (Acetylcholine Curve) B5->B6 C1 Data Recording (Force Transducer) B6->C1 C2 Calculate % Contraction and % Relaxation C1->C2 C3 Statistical Analysis and Interpretation C2->C3

Ex Vivo Vascular Function Assay Workflow

References

Troubleshooting & Optimization

NF546 Hydrate Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NF546 hydrate (B1144303). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of NF546 hydrate in experimental settings. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective non-nucleotide agonist for the P2Y11 receptor, a G-protein coupled receptor (GPCR). Its primary mechanism of action involves the activation of the P2Y11 receptor, which is dually coupled to the Gq and Gs signaling pathways. This activation stimulates both the phosphoinositide and adenylyl cyclase pathways.[1] In experimental models, NF546 has been shown to stimulate the release of interleukin-8 from human monocyte-derived dendritic cells.

Q2: What is the solubility of this compound?

A2: The solubility of this compound can vary depending on the solvent. It is soluble in water up to 10 mM with the aid of gentle warming.

Q3: How should this compound be stored?

A3: Proper storage of this compound is crucial for maintaining its stability and activity. It is recommended to store the solid compound in a tightly sealed container at -20°C. Once in solution, it is advisable to store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Dissolving this compound

Q1: I'm having trouble dissolving this compound in water. What should I do?

A1: If you are experiencing difficulty dissolving this compound in water, please refer to the following experimental protocol and troubleshooting tips.

Experimental Protocol: Dissolving this compound in Water

Objective: To prepare a clear, ready-to-use aqueous solution of this compound.

Materials:

  • This compound powder

  • Nuclease-free water

  • Sterile, conical-bottom polypropylene (B1209903) tube

  • Water bath or heating block

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile polypropylene tube.

  • Solvent Addition: Add the calculated volume of nuclease-free water to achieve the desired concentration (up to 10 mM).

  • Initial Mixing: Briefly vortex the solution at room temperature. You may observe that the compound does not fully dissolve at this stage.

  • Gentle Warming: Place the tube in a water bath or on a heating block set to 37°C.

  • Intermittent Vortexing: Incubate the solution at 37°C for 10-15 minutes, vortexing for 10-15 seconds every 2-3 minutes to facilitate dissolution.

  • Visual Inspection: After the incubation period, visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Sterile Filtration (Optional): If the solution is to be used in a sterile cell culture application, it is recommended to filter it through a 0.22 µm sterile filter.

  • Storage: Aliquot the solution into sterile tubes and store at -20°C for long-term use.

Troubleshooting Workflow for Dissolution Issues

G start Start: this compound Not Dissolving check_conc Is the concentration ≤ 10 mM? start->check_conc gentle_warming Apply gentle warming (37°C for 10-15 min) with intermittent vortexing. check_conc->gentle_warming Yes consult_specialalist consult_specialalist check_conc->consult_specialalist No, concentration is too high. Dilute to ≤ 10 mM. observe_precipitate Is precipitate still visible? gentle_warming->observe_precipitate sonication Consider brief sonication (5-10 minutes). observe_precipitate->sonication Yes solution_ready Solution is ready for use. observe_precipitate->solution_ready No check_pH Is the solvent pH neutral? sonication->check_pH adjust_pH Adjust pH of the solvent towards neutral. check_pH->adjust_pH No check_pH->solution_ready Yes adjust_pH->gentle_warming consult_specialist Consult with a technical support specialist.

Caption: Troubleshooting workflow for dissolving this compound.

Q2: Can I dissolve this compound in biological buffers like PBS or cell culture media?

A2: While this compound is a tetrasodium (B8768297) salt, which generally improves aqueous solubility, its dissolution in buffers containing divalent cations (e.g., Ca²⁺, Mg²⁺) or with a non-neutral pH can sometimes be problematic. The "common ion effect" can reduce the solubility of a salt in a solution that already contains one of its ions.[2] It is recommended to first prepare a concentrated stock solution in nuclease-free water as described above, and then dilute this stock into your biological buffer or cell culture medium to the final desired concentration. Always ensure the final solution is clear before use.

Q3: I observed precipitation when I diluted my aqueous this compound stock solution into my cell culture medium. What could be the cause?

A3: Precipitation upon dilution into complex media can occur due to several factors:

  • Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with NF546 and reduce its solubility.

  • pH Shift: The pH of your cell culture medium may differ from the pH of your aqueous stock solution, potentially affecting the solubility of NF546.

  • Temperature Shock: Diluting a room temperature or warmed stock solution into a cold medium can sometimes cause the compound to precipitate.

To mitigate this, try pre-warming your cell culture medium to 37°C before adding the NF546 stock solution and mix gently but thoroughly immediately after addition.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 1180.74 g/mol
Solubility in Water ≤ 10 mM (with gentle warming)

P2Y11 Signaling Pathway

NF546 acts as an agonist at the P2Y11 receptor, which is unique in its ability to couple to both Gs and Gq proteins. This dual coupling initiates two distinct downstream signaling cascades.

P2Y11_Signaling_Pathway NF546 NF546 P2Y11 P2Y11 Receptor NF546->P2Y11 activates Gs Gs protein P2Y11->Gs activates Gq Gq protein P2Y11->Gq activates AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PKA Protein Kinase A cAMP->PKA activates Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response (e.g., IL-8 release) PKA->Cellular_Response Ca_release->Cellular_Response PKC->Cellular_Response

References

Technical Support Center: Optimizing NF546 Hydrate Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for NF546 hydrate (B1144303) in experimental settings. NF546 is a potent and selective non-nucleotide agonist for the P2Y11 receptor, and its hydrated form is commonly used in in vitro studies.[1][2] Proper incubation time is a critical parameter for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is NF546 hydrate and what is its primary mechanism of action?

A1: this compound is the hydrated form of NF546, a selective agonist for the P2Y11 receptor.[1][2] The P2Y11 receptor is a G-protein coupled receptor (GPCR) that, upon activation, can lead to an increase in intracellular cyclic AMP (cAMP) and/or calcium levels, depending on the cell type.[3] This activation triggers downstream signaling pathways that can modulate various cellular functions, including immune responses and cell migration.

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used in cell-based assays to study the role of the P2Y11 receptor in various physiological and pathological processes. Common applications include:

  • Investigating the modulation of immune cell function, such as the release of cytokines like interleukin-8 (IL-8) from dendritic cells.

  • Studying the regulation of T-lymphocyte migration and polarization.

  • Exploring its protective effects in vascular dysfunction and intimal hyperplasia.

Q3: What is a typical concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound is cell-type and assay-dependent. Based on published studies, a common concentration range is between 1 µM and 100 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How does the "hydrate" form of NF546 affect its use in experiments?

A4: The "hydrate" designation indicates that the solid form of the compound contains water molecules within its crystal structure. This is important for calculating the correct molecular weight and preparing stock solutions of the desired concentration. Always use the molecular weight provided on the manufacturer's certificate of analysis for your calculations. The hydration state does not typically affect the biological activity of the molecule in solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low cellular response to this compound Sub-optimal incubation time: The incubation may be too short for the signaling pathway to be activated and a response to be measured.Perform a time-course experiment to determine the optimal incubation time (e.g., test several time points from 15 minutes to 24 hours).
Incorrect concentration: The concentration of NF546 may be too low to elicit a response.Perform a dose-response experiment to identify the optimal concentration.
Cell health and density: Poor cell viability or inappropriate cell density can lead to a diminished response.Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density for your specific assay.
Degradation of NF546: Improper storage or handling of NF546 stock solutions can lead to degradation.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or water) and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
High background signal or non-specific effects Incubation time is too long: Prolonged exposure to NF546 may lead to receptor desensitization or off-target effects.Reduce the incubation time. Refer to your time-course experiment to select the earliest time point that gives a robust signal.
High concentration of NF546: Excessive concentrations can lead to non-specific binding and activation of other receptors or pathways.Lower the concentration of NF546. Use the lowest effective concentration determined from your dose-response curve.
Contamination: Bacterial or fungal contamination in cell cultures can interfere with the assay.Regularly check cell cultures for contamination and practice good aseptic technique.
Inconsistent results between experiments Variability in incubation time: Even small variations in incubation time can lead to different results.Use a precise timer and standardize the incubation time across all experiments.
Variability in cell passage number: The responsiveness of cells can change with increasing passage number.Use cells within a consistent and defined passage number range for all experiments.
Buffer composition: The type of buffer used can influence the activity of NF546 and the cellular response.Use a consistent and appropriate biological buffer for all experiments. Ensure the pH is stable throughout the incubation period.

Experimental Protocols & Data Presentation

General Protocol for Optimizing this compound Incubation Time

This protocol outlines a general workflow for determining the optimal incubation time for this compound in a cell-based assay.

  • Cell Seeding: Plate your cells of interest at an optimized density in a suitable multi-well plate. Allow the cells to adhere and reach the desired confluency (typically overnight).

  • Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Further dilute the stock solution in your cell culture medium to the desired final concentrations.

  • Time-Course Experiment:

    • Add the this compound solution to the cells at a concentration known to be in the active range (e.g., 10 µM).

    • Incubate the cells for a range of time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h).

    • At each time point, terminate the experiment and measure the desired cellular response (e.g., cytokine secretion, cAMP levels, gene expression).

  • Data Analysis: Plot the cellular response as a function of incubation time to identify the time point at which the response is optimal (i.e., a robust signal with low background).

  • Dose-Response Experiment: Once the optimal incubation time is determined, perform a dose-response experiment using a range of this compound concentrations to identify the EC50 (half-maximal effective concentration).

Quantitative Data Summary

The following table summarizes typical incubation times and concentrations for this compound from published studies. Note that these are starting points and should be optimized for your specific experimental conditions.

Cell Type Assay NF546 Concentration Incubation Time Reference
Human Monocyte-Derived Dendritic CellsIL-8 Release100 µM24 hours
Human T LymphocytesCell Migration Assay1 µM10 minutes
Human T LymphocytesCell Polarization Assay1 µM30 minutes
Rat Aortic RingsVasomotor Response10 µM30 minutes

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Optimizing NF546 Incubation Time cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Outcome cell_seeding Seed cells in multi-well plate nf546_prep Prepare this compound stock and working solutions time_course Perform time-course experiment with a fixed NF546 concentration nf546_prep->time_course data_collection Measure cellular response at each time point/concentration time_course->data_collection dose_response Perform dose-response experiment at optimal incubation time dose_response->data_collection data_analysis Plot and analyze data to determine optimal conditions data_collection->data_analysis optimal_time Optimal Incubation Time Identified data_analysis->optimal_time optimal_conc Optimal Concentration (EC50) Determined data_analysis->optimal_conc optimal_time->dose_response Signaling_Pathway Simplified P2Y11 Receptor Signaling NF546 This compound P2Y11 P2Y11 Receptor NF546->P2Y11 G_protein G-protein (Gs/Gq) P2Y11->G_protein AC Adenylate Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA Ca_release Ca2+ Release IP3_DAG->Ca_release Cell_Response Cellular Response (e.g., IL-8 release, altered migration) PKA->Cell_Response Ca_release->Cell_Response

References

Technical Support Center: NF546 Hydrate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NF546 hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is NF546 and what is its primary mechanism of action?

NF546 is a selective, non-nucleotide agonist for the P2Y11 purinergic receptor. Its primary mechanism of action is to bind to and activate the P2Y11 receptor, a G protein-coupled receptor (GPCR), which is unique in its ability to couple to both Gq and Gs signaling pathways. This dual coupling leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]), and the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).

Q2: What is the significance of NF546 being a "hydrate"?

The "hydrate" designation indicates that the solid form of the NF546 compound incorporates one or more water molecules within its crystal structure. This is a common form for many chemical reagents and does not typically affect its biological activity in solution. However, the degree of hydration can affect the molecular weight of the compound, which is important to consider when preparing stock solutions. It is recommended to refer to the batch-specific molecular weight provided on the certificate of analysis.

Q3: How should NF546 hydrate be stored?

For long-term stability, solid this compound should be stored at -20°C.[1] Once dissolved into a stock solution, it is recommended to store it in aliquots in tightly sealed vials at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles. For daily experimental use, solutions should ideally be prepared fresh.

Q4: In what solvent can I dissolve this compound?

This compound is soluble in water. Gentle warming may be required to achieve a concentration of up to 10 mM.

Troubleshooting Guide

Issue 1: Inconsistent or no response in my cell-based assay.

  • Question: I am not observing the expected increase in intracellular calcium or cAMP after applying NF546 to my cells. What could be the issue?

  • Answer:

    • Cell Line Expression of P2Y11: Confirm that your cell line endogenously expresses the P2Y11 receptor at a sufficient level. P2Y11 expression can vary significantly between cell types. It may be necessary to use a cell line recombinantly expressing the human P2Y11 receptor.

    • NF546 Concentration: Ensure you are using an appropriate concentration range. The reported pEC50 for NF546 is 6.27, which corresponds to an EC50 in the sub-micromolar to low micromolar range. A dose-response experiment is recommended to determine the optimal concentration for your specific cell system.

    • Agonist Degradation: While NF546 is a non-nucleotide agonist and generally more stable than ATP, improper storage of stock solutions (e.g., multiple freeze-thaw cycles, prolonged storage at 4°C) can lead to degradation. Prepare fresh dilutions from a properly stored stock for each experiment.

    • Assay-Specific Issues:

      • Calcium Mobilization Assay: Ensure the calcium indicator dye is loaded correctly and that the cells are healthy. The response is often transient, so ensure your detection method has the appropriate temporal resolution.

      • cAMP Assay: The cAMP response can be influenced by the activity of phosphodiesterases (PDEs). Consider including a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.

    • Cell Passage Number: High passage numbers in cultured cells can lead to changes in receptor expression and signaling. It is advisable to use cells with a low passage number for consistent results.[2]

Issue 2: High background signal or apparent off-target effects.

  • Question: I am observing a response at concentrations of NF546 that are higher than expected, or in cells that should not express P2Y11. What could be the cause?

  • Answer:

    • Selectivity: While NF546 is selective for P2Y11, at high concentrations, it may interact with other P2Y or P2X receptors. It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.

    • HMGA2 Inhibition: NF546 has been reported to inhibit the DNA-binding activity of HMGA2 with an IC50 of 5.49 μM. If your experimental endpoint could be influenced by this interaction, consider this potential off-target effect in your data interpretation.

    • Contaminants: Ensure that the this compound and all other reagents are free from contaminants that could elicit a biological response.

Issue 3: Variability between experimental repeats.

  • Question: My results with NF546 are not reproducible between experiments. What are the potential sources of this variability?

  • Answer:

    • Stock Solution Preparation: Inconsistent preparation of stock solutions can be a major source of variability. Always use the batch-specific molecular weight and ensure the compound is fully dissolved.

    • Cell Health and Density: Ensure that cells are seeded at a consistent density and are in a healthy, log-growth phase for all experiments. Over-confluent or stressed cells can exhibit altered receptor signaling.

    • Assay Conditions: Maintain consistent assay conditions, including incubation times, temperatures, and buffer compositions. Small variations in these parameters can impact the results of sensitive assays like calcium mobilization and cAMP measurements.

Quantitative Data

ParameterValueCell System/AssayReference
pEC50 6.27Recombinantly expressed human P2Y11 receptors in 1321N1 astrocytoma cells (Calcium assay)
EC50 ~0.54 µMCalculated from pEC50 of 6.27N/A
IC50 (HMGA2) 5.49 µMInhibition of DNA-binding activity

Note: EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. pEC50 is the negative logarithm of the EC50. Emax (maximum effect) can vary depending on the cell system and the specific signaling pathway being measured.

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium changes in response to NF546.

  • Cell Preparation:

    • Seed cells expressing the P2Y11 receptor into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. An equal volume of 2.5 mM probenecid (B1678239) may be included to prevent dye leakage.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

    • Measure baseline fluorescence for a short period before injecting the NF546 solution.

    • Continue to measure the fluorescence signal every 1-2 seconds for at least 60-90 seconds to capture the transient calcium peak.

  • Data Analysis:

    • The response is typically quantified as the change in fluorescence (ΔF) from baseline or as a ratio (F/F0).

    • Plot the peak response against the logarithm of the NF546 concentration to determine the EC50 value.

cAMP Accumulation Assay

This protocol provides a general method for measuring intracellular cAMP levels.

  • Cell Preparation:

    • Seed cells into a 96-well plate and grow to 80-90% confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

    • Add different concentrations of NF546 and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells using the lysis buffer provided with your chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF, AlphaScreen, or ELISA, following the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the amount of cAMP produced in response to each concentration of NF546.

    • Plot the cAMP concentration against the logarithm of the NF546 concentration to determine the EC50 value.

Cytokine Release Assay (e.g., IL-8)

This protocol is a general guide for measuring IL-8 release from cells like human monocyte-derived dendritic cells.

  • Cell Culture and Stimulation:

    • Plate the cells at the desired density in a multi-well plate.

    • Treat the cells with various concentrations of NF546. Include a vehicle control and a positive control (e.g., LPS) if applicable.

    • Incubate for a suitable period to allow for cytokine production and release (e.g., 24 hours).

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant, avoiding disturbance of the cell pellet.

  • Cytokine Quantification:

    • Measure the concentration of IL-8 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve with the provided IL-8 standards.

    • Determine the concentration of IL-8 in each sample.

    • Plot the IL-8 concentration against the NF546 concentration.

Visualizations

P2Y11_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NF546 NF546 P2Y11 P2Y11 Receptor NF546->P2Y11 binds Gq Gq P2Y11->Gq activates Gs Gs P2Y11->Gs activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 cleaves ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC PKC Activation DAG->PKC activates cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA activates

Caption: P2Y11 Receptor Signaling Pathway activated by NF546.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare NF546 Stock Solution add_compound Add NF546 Dilutions to Cells prep_stock->add_compound prep_cells Culture & Seed Cells prep_cells->add_compound incubate Incubate add_compound->incubate measure Measure Response (e.g., Fluorescence, Luminescence) incubate->measure process_data Process Raw Data measure->process_data plot_curve Plot Dose-Response Curve process_data->plot_curve calc_ec50 Calculate EC50/Emax plot_curve->calc_ec50

Caption: General Experimental Workflow for NF546.

References

Technical Support Center: NF546 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of NF546, a selective P2Y11 receptor agonist. The following information is intended to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is NF546 and why is its stability important?

NF546 is a potent and selective non-nucleotide agonist for the P2Y11 receptor, chemically known as 4,4′-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha′-diphosphonic acid) tetrasodium (B8768297) salt.[1] Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of potency and the formation of unknown impurities.

Q2: What are the primary causes of NF546 degradation?

While specific degradation pathways for NF546 have not been extensively published, its chemical structure as a phosphonic acid tetrasodium salt suggests susceptibility to certain conditions. Potential degradation routes include:

  • Hydrolysis: The phosphonate (B1237965) and amide functional groups in NF546 can be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Hygroscopicity: As a salt, NF546 may be hygroscopic, meaning it can absorb moisture from the atmosphere. While the term "hydrate degradation" for NF546 is not specifically documented in the literature, absorbed water can facilitate hydrolytic degradation.

  • Oxidation: Complex organic molecules can be prone to oxidation.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of photosensitive compounds.

  • Thermal Stress: Elevated temperatures can accelerate the rate of chemical degradation.

Q3: What are the recommended storage conditions for NF546?

To ensure the long-term stability of NF546, it is recommended to store it as a solid in a tightly sealed vial at -20°C.[2] For short-term storage of a few days to weeks, 0-4°C is acceptable.[2] It is crucial to protect the compound from moisture and light.

Q4: How should I prepare and store NF546 solutions?

It is recommended to prepare stock solutions of NF546 on the day of use. If long-term storage of solutions is necessary, they should be aliquoted into single-use volumes and stored in tightly sealed vials at -20°C for up to one month. Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.

Troubleshooting Guide: Common Issues with NF546 Stability

Issue Possible Cause Troubleshooting Steps
Loss of compound activity or inconsistent results. Degradation of NF546 due to improper storage or handling.1. Verify Storage Conditions: Ensure the solid compound is stored at -20°C in a desiccated environment. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from the solid for each experiment. 3. pH of Solution: Be mindful of the pH of your experimental buffer. Extreme pH values can accelerate hydrolysis. Buffer solutions should ideally be in the neutral range. 4. Protect from Light: Handle the compound and its solutions in a manner that minimizes exposure to light. Use amber vials or cover tubes with foil.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Formation of degradation products.1. Conduct a Forced Degradation Study: To identify potential degradation products, perform a forced degradation study as outlined in the Experimental Protocols section. This will help in developing a stability-indicating analytical method. 2. Optimize Chromatographic Method: Ensure your HPLC method has sufficient resolution to separate the parent NF546 peak from any potential degradants.
Difficulty in dissolving the compound. The compound may have absorbed moisture and become gummy.1. Proper Acclimatization: Always allow the vial of solid NF546 to warm to room temperature before opening to prevent moisture condensation. 2. Use of a Desiccator: Store the solid compound in a desiccator, especially after opening the vial for the first time.

Quantitative Data on Compound Stability

Stress Condition Duration Temperature % Degradation (Illustrative) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%Hydrolysis of amide bonds
0.1 M NaOH24 hours60°C25%Hydrolysis of phosphonate and amide groups
3% H₂O₂24 hoursRoom Temp5%Oxidized impurities
Dry Heat48 hours80°C8%Thermally induced decomposition products
Photostability (UV/Vis)7 daysRoom Temp<2%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of NF546

Objective: To investigate the intrinsic stability of NF546 under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of NF546 in a suitable solvent (e.g., water or a mild buffer) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

    • Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation and the profile of degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating NF546 from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure separation of polar and non-polar impurities. A starting point could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Detection: Use a UV detector, monitoring at a wavelength where NF546 has maximum absorbance (this needs to be determined experimentally, e.g., by UV-Vis spectrophotometry).

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness using the samples generated from the forced degradation study.

Visualizations

P2Y11 Receptor Signaling Pathway

NF546 acts as an agonist at the P2Y11 receptor, which is a G-protein coupled receptor (GPCR). The activation of P2Y11 initiates downstream signaling cascades through both Gs and Gq proteins.[3][4]

P2Y11_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NF546 NF546 P2Y11 P2Y11 Receptor NF546->P2Y11 activates Gs Gs P2Y11->Gs activates Gq Gq P2Y11->Gq activates AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PKA PKA cAMP->PKA activates Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates Cellular_Response Cellular Response PKA->Cellular_Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: P2Y11 receptor signaling cascade initiated by NF546.

Experimental Workflow for NF546 Stability Assessment

This workflow outlines the logical steps from receiving the compound to analyzing its stability.

Stability_Workflow cluster_storage Compound Handling cluster_testing Stability Testing cluster_outcome Outcome Receive Receive NF546 Store Store at -20°C in desiccator Receive->Store Acclimatize Acclimatize to Room Temp before opening Store->Acclimatize Prepare_Solution Prepare Stock Solution Acclimatize->Prepare_Solution Forced_Degradation Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) Prepare_Solution->Forced_Degradation HPLC_Analysis HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Impurity Profile) HPLC_Analysis->Data_Analysis Stability_Profile Establish Stability Profile Data_Analysis->Stability_Profile Develop_Method Develop Stability-Indicating Method Data_Analysis->Develop_Method

Caption: Workflow for assessing the stability of NF546.

References

NF546 hydrate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of NF546 hydrate (B1144303). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful use of NF546 hydrate in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective non-nucleotide agonist for the P2Y11 receptor, a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to bind to and activate the P2Y11 receptor, initiating downstream signaling cascades.[1][2] The P2Y11 receptor is unique in that it couples to both Gs and Gq proteins.[3][4] This dual coupling allows NF546 to stimulate both the adenylyl cyclase and phospholipase C pathways.[3][4][5]

Q2: What are the known solvents for dissolving this compound?

A2: this compound is known to be soluble in water and Dimethyl Sulfoxide (DMSO).[6]

Q3: I am observing particulate matter in my this compound stock solution. What should I do?

A3: The presence of particulate matter suggests that the compound has not fully dissolved or has precipitated out of solution. To address this, you can try gentle warming of the solution in a 37°C water bath and mechanical agitation, such as vortexing or sonication.[7][8] If the precipitate does not dissolve, it is recommended to prepare a fresh solution.

Q4: How should I store this compound stock solutions?

A4: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use vials.[7]

Q5: My this compound powder is difficult to weigh accurately for preparing stock solutions. What are some best practices?

A5: When working with small quantities of powdered compounds, it can be challenging to weigh them accurately. One common practice is to dissolve the entire contents of the vial in a known volume of solvent to create a stock solution of a specific concentration. This method can be more accurate than weighing out very small amounts of powder.

Troubleshooting Guide: this compound Solubility Issues

IssuePotential CauseRecommended Solution
Powder will not dissolve in water. Concentration is too high.The maximum recommended concentration in water is 10 mM. Do not exceed this concentration.
Insufficient energy for dissolution.Gentle warming (e.g., in a 37°C water bath) and mechanical agitation (vortexing or sonication) can aid dissolution.[7][8]
Precipitation observed after dissolving in aqueous buffer. Compound has low solubility in the final aqueous environment.This is a common issue with compounds dissolved in a high-concentration organic stock (like DMSO) and then diluted in an aqueous buffer. To mitigate this, consider step-wise dilution, ensuring thorough mixing after each step. Gently warming the aqueous buffer to 37°C before adding the stock solution may also help.[8]
Solution appears cloudy or has a film on the surface. Incomplete dissolution or presence of insoluble impurities.Centrifuge the solution at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material. Carefully collect the supernatant for your experiment.
Variability in experimental results. Inconsistent solution preparation.Ensure the compound is fully dissolved before use. Prepare fresh stock solutions regularly and store them properly in single-use aliquots to maintain consistency.

Quantitative Solubility Data

Published specific quantitative solubility data for this compound in various solvents is limited. The following table summarizes the available information. For solvents other than water and DMSO, it is recommended to perform a solubility test to determine the optimal concentration for your specific experimental needs.

SolventMaximum ConcentrationNotes
Water 10 mM (11.81 mg/mL)Gentle warming is recommended to achieve this concentration.
DMSO SolubleSpecific maximum concentration not readily available in the literature. It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) and dilute from there.[6]
Ethanol Not DeterminedIt is recommended to perform a solubility test.
PBS (Phosphate-Buffered Saline) Sparingly SolubleFor maximum solubility in aqueous buffers like PBS, it is recommended to first dissolve NF546 in a minimal amount of DMSO and then dilute with the aqueous buffer.[9]

Experimental Protocols

Protocol for Preparing a 10 mM Aqueous Stock Solution of this compound

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of NF546 tetrasodium (B8768297) salt is approximately 1180.74 g/mol .[10] The exact molecular weight may vary depending on the degree of hydration, so refer to the manufacturer's certificate of analysis for the specific batch.

  • Weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Add the required volume of high-purity water to the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.

  • After warming, vortex the solution again. If necessary, sonicate the vial in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.

Protocol for Determining the Solubility of this compound in a Novel Solvent

This protocol outlines the shake-flask method, a common technique for determining the thermodynamic solubility of a compound.

Materials:

  • This compound powder

  • Test solvent (e.g., ethanol, PBS)

  • Sealed glass vials

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters (ensure the filter material does not bind the compound)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound powder to a sealed glass vial (enough so that some solid will remain undissolved).

  • Add a known volume of the test solvent to the vial.

  • Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, let the vial stand to allow the excess solid to settle.

  • Carefully remove a sample of the supernatant.

  • To separate the dissolved compound from any remaining solid, centrifuge the sample at a high speed (e.g., >10,000 x g) for 15 minutes.

  • Filter the resulting supernatant through a 0.22 µm syringe filter.

  • Quantify the concentration of NF546 in the filtered supernatant using a validated analytical method. This concentration represents the solubility of this compound in the test solvent at the specified temperature.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for this compound Solubility start Start: this compound Powder choose_solvent Choose Solvent (Water, DMSO, etc.) start->choose_solvent prepare_solution Prepare Solution (Weigh, Add Solvent) choose_solvent->prepare_solution observe Observe Solution prepare_solution->observe clear_solution Solution is Clear observe->clear_solution Yes not_dissolved Particulates or Cloudiness Observed observe->not_dissolved No troubleshoot Troubleshooting Steps not_dissolved->troubleshoot agitate Vortex / Sonicate troubleshoot->agitate warm Gentle Warming (37°C) troubleshoot->warm re_observe Re-observe Solution agitate->re_observe warm->re_observe re_observe->clear_solution Yes still_not_dissolved Still Not Dissolved re_observe->still_not_dissolved No consider_options Consider Options still_not_dissolved->consider_options lower_conc Lower Concentration consider_options->lower_conc change_solvent Change Solvent consider_options->change_solvent use_supernatant Centrifuge & Use Supernatant consider_options->use_supernatant

Caption: A logical workflow for troubleshooting common solubility issues with this compound.

Signaling Pathway of NF546 via the P2Y11 Receptor

P2Y11_Signaling NF546-Mediated P2Y11 Receptor Signaling NF546 NF546 P2Y11 P2Y11 Receptor NF546->P2Y11 Gs Gs Protein P2Y11->Gs activates Gq Gq Protein P2Y11->Gq activates AC Adenylyl Cyclase (AC) Gs->AC stimulates PLC Phospholipase C (PLC) Gq->PLC stimulates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PKA Protein Kinase A (PKA) cAMP->PKA activates downstream_Gs Downstream Effects (e.g., Gene Transcription, Anti-inflammatory Response) PKA->downstream_Gs Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC activates downstream_Gq Downstream Effects (e.g., Ca²⁺ Signaling, Cell Proliferation) Ca2_release->downstream_Gq PKC->downstream_Gq

Caption: Dual signaling pathways activated by NF546 through the P2Y11 receptor.

References

Improving signal-to-noise ratio with NF546 hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NF546 Hydrate (B1144303)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NF546 hydrate in their experiments. The content is structured to address common challenges and questions, ensuring a better understanding of how to achieve a robust and reproducible biological signal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, non-nucleotide agonist for the P2Y11 purinergic receptor.[1][2] The P2Y11 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like NF546, couples to Gs and Gq proteins. This dual coupling stimulates both the adenylyl cyclase and phospholipase C pathways, leading to an increase in intracellular cyclic AMP (camp) and inositol (B14025) trisphosphate (IP3), respectively. These second messengers then trigger various downstream cellular responses.

Q2: In which research areas is this compound typically used?

A2: this compound is primarily used in immunology and vascular biology research. For instance, it has been shown to stimulate the release of interleukin-8 (IL-8) from human monocyte-derived dendritic cells and to play a role in modulating vascular function.[1][2]

Q3: What is the difference between EC50 and pEC50?

A3: The EC50 (half maximal effective concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum response. The pEC50 is the negative logarithm of the EC50. A higher pEC50 value indicates a more potent agonist (i.e., a lower concentration is needed to elicit a half-maximal response).

Q4: How should this compound be stored?

A4: For long-term storage, this compound should be kept at -20°C in a sealed container, away from moisture. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.

P2Y11 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2Y11 receptor by an agonist such as this compound.

P2Y11_Signaling_Pathway NF546 This compound (Agonist) P2Y11 P2Y11 Receptor NF546->P2Y11 Binds to Gs Gs protein P2Y11->Gs Activates Gq Gq protein P2Y11->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces Cellular_Response Cellular Response (e.g., Cytokine Release) cAMP->Cellular_Response IP3->Cellular_Response Cell_Based_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Expressing P2Y11 Seed_Cells 3. Seed Cells in Microplate Cell_Culture->Seed_Cells Prepare_NF546 2. Prepare NF546 Working Solutions Add_NF546 4. Add NF546 to Wells Prepare_NF546->Add_NF546 Seed_Cells->Add_NF546 Incubate 5. Incubate for Defined Period Add_NF546->Incubate Collect_Supernatant 6. Collect Supernatant Incubate->Collect_Supernatant Cytokine_Assay 7. Perform Cytokine Assay (e.g., ELISA) Collect_Supernatant->Cytokine_Assay Data_Analysis 8. Analyze Data Cytokine_Assay->Data_Analysis

References

Cell viability issues with NF546 hydrate treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues or unexpected results when using NF546 hydrate (B1144303) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is NF546 hydrate and what is its primary mechanism of action?

This compound is a selective non-nucleotide agonist for the P2Y11 receptor. The P2Y11 receptor is a G-protein coupled receptor (GPCR) that, upon activation, can couple to two primary signaling pathways:

  • Gαs pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Gαq pathway: Activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium levels.

Q2: Is this compound expected to be cytotoxic?

Current research suggests that this compound is not inherently cytotoxic and may even have a protective effect on cell viability under certain conditions. For instance, studies have shown that this compound can rescue T lymphocytes from ATP-induced cell death.[1] However, as with any experimental compound, off-target effects or issues with compound stability and solubility at high concentrations could potentially impact cell health.

Q3: What are the common off-target effects of P2Y11 agonists?

While NF546 is considered selective for P2Y11, researchers should be aware of potential off-target effects, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to distinguish between P2Y11-mediated effects and off-target phenomena.

Q4: What is the recommended solvent and storage condition for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For preparing stock solutions, it is recommended to consult the manufacturer's datasheet for the specific lot, as the degree of hydration can affect the molecular weight. It is crucial to protect stock solutions from repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected decrease in cell viability 1. High Concentration of this compound: While generally not cytotoxic, very high concentrations may lead to off-target effects or cellular stress.- Perform a dose-response curve to determine the optimal concentration for your cell type and experimental endpoint. - Titrate the concentration of this compound to the lowest effective dose.
2. Compound Precipitation: Poor solubility in cell culture media can lead to the formation of precipitates that are toxic to cells.- Visually inspect the media for any signs of precipitation after adding this compound. - Ensure the final concentration of any solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%). - Consider pre-warming the media before adding the compound.
3. Contamination: Bacterial or fungal contamination can rapidly lead to cell death.- Regularly check your cell cultures for signs of contamination. - Use sterile techniques when preparing and handling all reagents.
Inconsistent or no observable effect 1. Low Receptor Expression: The cell line you are using may not express sufficient levels of the P2Y11 receptor.- Verify P2Y11 receptor expression in your cell line at the mRNA and/or protein level (e.g., RT-qPCR, Western blot, flow cytometry). - Consider using a cell line known to express functional P2Y11 receptors as a positive control.
2. Compound Degradation: Improper storage or handling of this compound can lead to its degradation.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect stock solutions from light. - Prepare fresh dilutions in media for each experiment.
3. Suboptimal Assay Conditions: The experimental endpoint may not be sensitive enough to detect the effects of P2Y11 activation.- Optimize the incubation time and concentration of this compound. - Ensure your assay is capable of detecting changes in the expected signaling pathway (e.g., cAMP accumulation or intracellular calcium).
High background or variable results 1. Media Components: Components in the cell culture media (e.g., serum) may interfere with the assay or activate other signaling pathways.- If possible, perform the experiment in serum-free media for the duration of the treatment. - Be aware of potential interactions between this compound and media components.
2. Cell Passage Number: High passage numbers can lead to changes in cell phenotype and receptor expression.- Use cells with a consistent and low passage number for all experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

cAMP Accumulation Assay

This protocol provides a general framework for measuring the increase in intracellular cAMP following P2Y11 receptor activation by this compound.

Materials:

  • Cells expressing P2Y11 receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Positive control (e.g., Forskolin)

Procedure:

  • Seed cells in the appropriate plate format for your chosen cAMP assay kit and allow them to grow to the desired confluency.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with a PDE inhibitor in assay buffer for a short period (e.g., 10-30 minutes) at 37°C to prevent cAMP degradation.

  • Add different concentrations of this compound to the wells. Include a vehicle control and a positive control.

  • Incubate for the optimized time to stimulate cAMP production (e.g., 15-60 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP measurement following the kit protocol.

  • Generate a dose-response curve to determine the EC50 of this compound for cAMP production.

Visualizations

P2Y11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gs Gs Pathway cluster_gq Gq Pathway NF546 This compound P2Y11R P2Y11 Receptor NF546->P2Y11R binds to Gs Gαs P2Y11R->Gs Gq Gαq P2Y11R->Gq AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB Activation PKA->CREB phosphorylates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ ↑ [Ca2+]i IP3->Ca2+ releases PKC Protein Kinase C DAG->PKC activates

Caption: P2Y11 Receptor Signaling Pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plate D Treat Cells and Incubate B->D C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure Endpoint (e.g., Absorbance) E->F G Calculate Cell Viability (%) F->G H Generate Dose-Response Curve G->H

Caption: General Experimental Workflow.

References

Refining NF546 hydrate dosage for optimal response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NF546 hydrate (B1144303), a selective non-nucleotide agonist for the P2Y11 receptor.

Frequently Asked Questions (FAQs)

Q1: What is NF546 hydrate and what is its primary mechanism of action?

This compound is a selective non-nucleotide agonist for the P2Y11 purinergic receptor.[1][2][3] Its primary mechanism of action is to bind to and activate the P2Y11 receptor, a G protein-coupled receptor (GPCR). This activation stimulates two primary signaling pathways: the Gs pathway, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP), and the Gq pathway, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium levels.[3][4]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in water. For stock solutions, it is recommended to dissolve it in H2O to a concentration of 12.5 mg/mL (8.78 mM) with the aid of ultrasound.[2] For long-term storage, it is advised to store the solid compound at -20°C, sealed and away from moisture. Once in solution, aliquot and store at -80°C for up to six months or at -20°C for one month to avoid repeated freeze-thaw cycles.[2]

Q3: What is the typical effective concentration range for this compound in cell culture experiments?

The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. A concentration of 100 μM has been shown to be effective in stimulating interleukin-8 (IL-8) release and thrombospondin-1 (TSP-1) secretion in human monocyte-derived dendritic cells over a 24-hour period.[1][2] However, for optimal results, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Is NF546 selective for the P2Y11 receptor?

NF546 is considered relatively selective for the P2Y11 receptor. It shows lower agonistic activity at other P2Y receptors such as P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12, as well as at P2X1, P2X2, and P2X2-X3 receptors.[1][2] However, at higher concentrations, it may activate other P2Y receptors like P2Y2, P2Y6, and P2Y12.[5] Therefore, it is important to use the lowest effective concentration determined from a dose-response curve to minimize off-target effects.

Experimental Protocols

General Protocol for Determining Optimal this compound Dosage

This protocol outlines a general method for determining the optimal working concentration of this compound for a specific cell line and biological assay.

  • Cell Seeding:

    • Plate your cells of interest in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere and recover overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in sterile water (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in your cell culture medium to achieve a range of final concentrations. A typical starting range could be from 0.1 µM to 100 µM.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same amount of water used to dissolve the this compound).

  • Incubation:

    • Incubate the cells for a period relevant to the biological endpoint being investigated. This could range from minutes for signaling pathway activation studies to hours or days for gene expression or cell differentiation assays.

  • Assay Performance:

    • Perform your specific assay to measure the biological response (e.g., ELISA for cytokine release, qPCR for gene expression, or a fluorescent assay for intracellular calcium).

  • Data Analysis:

    • Plot the response as a function of the this compound concentration to generate a dose-response curve.

    • Determine the EC50 (half-maximal effective concentration) to identify the optimal concentration for subsequent experiments.

Data Presentation

Table 1: Representative Dose-Response Data for this compound on IL-8 Release
This compound Concentration (µM)IL-8 Release (pg/mL) (Mean ± SD)
0 (Vehicle Control)50 ± 5
0.175 ± 8
1250 ± 20
10600 ± 45
50850 ± 60
100950 ± 70

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions.

Mandatory Visualizations

P2Y11_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gs Gs Pathway cluster_Gq Gq Pathway P2Y11 P2Y11 Receptor Gs Gs P2Y11->Gs activates Gq Gq P2Y11->Gq activates NF546 This compound NF546->P2Y11 binds to AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression_Gs Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression_Gs PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream_Gq Downstream Effects (e.g., Cytokine Release) PKC->Downstream_Gq Dosage_Optimization_Workflow Start Start: Define Cell Type and Biological Endpoint Prepare_Stock Prepare this compound Stock Solution (e.g., 10 mM in H₂O) Start->Prepare_Stock Serial_Dilution Perform Serial Dilution in Cell Culture Medium Prepare_Stock->Serial_Dilution Treat_Cells Treat Cells with a Range of NF546 Concentrations (e.g., 0.1 µM - 100 µM) Serial_Dilution->Treat_Cells Seed_Cells Seed Cells in Multi-well Plate Seed_Cells->Treat_Cells Incubate Incubate for Pre-determined Time Treat_Cells->Incubate Perform_Assay Perform Biological Assay Incubate->Perform_Assay Analyze_Data Analyze Data and Plot Dose-Response Curve Perform_Assay->Analyze_Data Determine_EC50 Determine EC50 and Optimal Concentration Analyze_Data->Determine_EC50 End End: Use Optimal Concentration for Future Experiments Determine_EC50->End Troubleshooting_Guide Issue Issue: No or Low Response to this compound Check_Concentration Is the this compound concentration appropriate? Issue->Check_Concentration Check_Receptor_Expression Does the cell line express P2Y11 receptor? Issue->Check_Receptor_Expression Check_Incubation_Time Is the incubation time optimal? Issue->Check_Incubation_Time Check_Compound_Integrity Is the this compound stock solution viable? Issue->Check_Compound_Integrity Solution_Dose_Response Solution: Perform a dose-response experiment (0.1 µM - 100 µM). Check_Concentration->Solution_Dose_Response No Solution_Receptor_Check Solution: Verify P2Y11 expression via qPCR, Western blot, or flow cytometry. Check_Receptor_Expression->Solution_Receptor_Check No Solution_Time_Course Solution: Conduct a time-course experiment. Check_Incubation_Time->Solution_Time_Course No Solution_New_Stock Solution: Prepare a fresh stock solution and store properly. Check_Compound_Integrity->Solution_New_Stock No

References

Validation & Comparative

Validating the Selectivity of NF546 Hydrate for the P2Y11 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NF546 hydrate, a known P2Y11 receptor agonist, with its antagonist counterpart, NF340. The information presented herein is supported by experimental data to aid in the validation of NF546's selectivity for the P2Y11 receptor.

Introduction to NF546 and P2Y11

The P2Y11 receptor is a G protein-coupled receptor (GPCR) that is uniquely coupled to both the Gs and Gq signaling pathways. This dual coupling results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), and the stimulation of phospholipase C, which in turn leads to an increase in intracellular Ca2+. NF546 is a selective non-nucleotide agonist for the P2Y11 receptor.[1][2] Its selectivity is a critical factor for its use in research to elucidate the physiological and pathological roles of the P2Y11 receptor.

Comparative Selectivity Profile

The following tables summarize the available quantitative data on the potency and selectivity of NF546 and the P2Y11 antagonist, NF340, across various P2Y receptor subtypes. It is important to note that while NF546 is considered selective for P2Y11, its activity at higher concentrations on other P2Y receptors has been reported.[3] Furthermore, the selectivity of both NF546 and NF340 has not been exhaustively tested against all known P2 receptors, warranting careful interpretation of experimental results.[3]

Table 1: Potency of NF546 at P2Y Receptors

Receptor SubtypepEC50
P2Y116.27
P2Y24.82
P2Y1Inactive
P2Y4Inactive
P2Y6Inactive
P2Y12Inactive

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Potency of NF340 at P2Y Receptors

Receptor SubtypepA2 / pKi
P2Y118.02 (pA2)
P2Y1Inactive
P2Y2Inactive
P2Y4Inactive
P2Y6Inactive
P2Y12Inactive

pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. pKi is the negative logarithm of the inhibition constant.

P2Y11 Signaling Pathway

Activation of the P2Y11 receptor by an agonist such as NF546 initiates a dual signaling cascade.

P2Y11_Signaling cluster_membrane Cell Membrane P2Y11 P2Y11 Receptor Gq Gq P2Y11->Gq Activates Gs Gs P2Y11->Gs Activates NF546 NF546 (Agonist) NF546->P2Y11 Binds to PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 DAG DAG cAMP cAMP ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response1 Cellular Response (e.g., Modulation of ion channels) PKC->Cellular_Response1 Cellular_Response2 Cellular Response (e.g., Gene transcription) PKA->Cellular_Response2

P2Y11 receptor dual signaling cascade.

Experimental Protocols for Selectivity Validation

To validate the selectivity of NF546 for the P2Y11 receptor, two primary functional assays are employed, reflecting the dual signaling pathways of the receptor.

Calcium Mobilization Assay (for Gq Pathway)

This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway.

Methodology:

  • Cell Culture: Human astrocytoma cells (e.g., 1321N1) stably expressing the human P2Y11 receptor are cultured in a suitable medium. Cells lacking the receptor are used as a negative control.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of varying concentrations of NF546 or other test compounds.

  • Signal Detection: Fluorescence intensity is monitored in real-time immediately after compound addition. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The change in fluorescence is plotted against the compound concentration to determine the EC50 value.

cAMP Accumulation Assay (for Gs Pathway)

This assay quantifies the increase in intracellular cAMP levels following the activation of the Gs pathway.

Methodology:

  • Cell Culture: Cells expressing the P2Y11 receptor (e.g., CHO-K1 or HEK293 cells) are cultured as described above.

  • Cell Plating: Cells are seeded into 96-well or 384-well plates.

  • Assay Protocol:

    • Cells are washed and incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Varying concentrations of NF546 or other test compounds are added to the wells.

    • The cells are incubated for a specific period to allow for cAMP accumulation.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The measured cAMP levels are plotted against the compound concentration to determine the EC50 value.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a compound like NF546 against a panel of P2Y receptors.

Selectivity_Workflow cluster_cell_prep Cell Line Preparation cluster_assay Functional Assay cluster_analysis Data Analysis start Start cell_culture Culture cell lines each expressing a single P2Y receptor subtype (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12) start->cell_culture seeding Seed cells into multi-well plates cell_culture->seeding compound_prep Prepare serial dilutions of NF546 seeding->compound_prep treatment Treat cells with NF546 concentrations compound_prep->treatment incubation Incubate for a defined period treatment->incubation signal_detection Measure functional response (Calcium flux or cAMP accumulation) incubation->signal_detection dose_response Generate dose-response curves for each receptor subtype signal_detection->dose_response ec50 Calculate pEC50 values dose_response->ec50 selectivity Determine selectivity ratio (pEC50 at target vs. off-target) ec50->selectivity end End selectivity->end

Workflow for P2Y receptor selectivity profiling.

Conclusion

The available data supports the classification of NF546 as a selective agonist for the P2Y11 receptor, particularly when used at concentrations around its pEC50 of 6.27. However, researchers should be aware of its potential to activate other P2Y receptors, such as P2Y2, at higher concentrations. For experiments requiring high specificity, it is crucial to use NF546 at the lowest effective concentration and to consider the use of the selective antagonist NF340 to confirm that the observed effects are indeed mediated by P2Y11. The experimental protocols and workflow provided in this guide offer a framework for the independent validation of NF546's selectivity in specific cellular contexts.

References

A Comparative Guide to NF546 Hydrate and ATP in P2Y11 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic agonist NF546 hydrate (B1144303) and the endogenous ligand Adenosine Triphosphate (ATP) in the activation of the P2Y11 purinergic receptor. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate agonist for their studies.

Introduction to P2Y11 Activation

The P2Y11 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including immune responses and cell migration.[1][2] A unique characteristic of the P2Y11 receptor is its dual coupling to both Gs and Gq signaling pathways.[1][2] Activation of the Gs pathway leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP), while activation of the Gq pathway stimulates phospholipase C (PLC), resulting in an increase in intracellular calcium (Ca²⁺).[1][2]

Comparative Analysis of NF546 Hydrate and ATP

This compound is a selective, non-nucleotide agonist of the P2Y11 receptor, whereas ATP is its natural, endogenous ligand.[3][4] The selection of an agonist for in vitro and in vivo studies depends on the specific requirements of the experiment, such as selectivity, potency, and the desired signaling outcome.

Data Presentation: Potency and Efficacy

The following tables summarize the available quantitative data for this compound and ATP in activating the P2Y11 receptor.

AgonistPotency (EC50 / pEC50)Signaling PathwayCell TypeReference
This compound pEC50 = 6.27 (~54 nM)Not specifiedNot specified[5]
ATP ~20 µMPhosphoinositide Turnover1321N1 Astrocytoma Cells[6]
ATP ~10 µMcAMP AccumulationCHO-K1 Cells[6]

Note on Efficacy (Maximal Response):

Signaling Pathways and Experimental Workflows

P2Y11 Signaling Pathways

The activation of the P2Y11 receptor by either this compound or ATP initiates two primary signaling cascades:

P2Y11_Signaling cluster_membrane Cell Membrane cluster_Gs Gs Pathway cluster_Gq Gq Pathway P2Y11 P2Y11 Receptor Gs Gs protein P2Y11->Gs activates Gq Gq protein P2Y11->Gq activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PLC Phospholipase C Gq->PLC stimulates IP3 IP3 PLC->IP3 produces Ca2 Intracellular Ca²⁺ IP3->Ca2 releases Agonist NF546 or ATP Agonist->P2Y11 binds

P2Y11 Receptor Signaling Pathways
Experimental Workflow for Agonist Comparison

The following diagram illustrates a typical workflow for comparing the effects of this compound and ATP on P2Y11 activation.

Experimental_Workflow cluster_assays Functional Assays start Start cell_culture Culture P2Y11-expressing cells (e.g., CHO-K1, 1321N1) start->cell_culture assay_setup Seed cells in microplates cell_culture->assay_setup agonist_prep Prepare serial dilutions of This compound and ATP agonist_prep->assay_setup cAMP_assay cAMP Accumulation Assay assay_setup->cAMP_assay Ca_assay Calcium Mobilization Assay assay_setup->Ca_assay data_analysis Data Analysis: - Dose-response curves - EC50 and Emax determination cAMP_assay->data_analysis Ca_assay->data_analysis comparison Compare Potency and Efficacy data_analysis->comparison end End comparison->end

Agonist Comparison Workflow

Experimental Protocols

Intracellular cAMP Accumulation Assay

This protocol is a general guideline for measuring cAMP levels in response to P2Y11 activation.

Materials:

  • P2Y11-expressing cells (e.g., CHO-K1)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • This compound and ATP stock solutions

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Microplate reader

Procedure:

  • Cell Culture: Culture P2Y11-expressing cells to ~80-90% confluency.

  • Cell Seeding: Harvest cells and seed them into a 96-well or 384-well plate at a predetermined optimal density. Incubate overnight.

  • Agonist Preparation: Prepare serial dilutions of this compound and ATP in stimulation buffer.

  • Assay: a. Remove culture medium and wash cells with PBS. b. Add stimulation buffer containing a phosphodiesterase inhibitor and incubate for a specified time (e.g., 30 minutes) at 37°C. c. Add the prepared agonist dilutions to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. d. Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Detection: Measure cAMP levels using a microplate reader according to the kit's protocol.

  • Data Analysis: Plot the data as a dose-response curve and determine the EC50 and Emax values for each agonist.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux following P2Y11 activation.

Materials:

  • P2Y11-expressing cells (e.g., 1321N1)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127 (optional, to aid dye loading)

  • Probenecid (optional, to prevent dye extrusion)

  • This compound and ATP stock solutions

  • Fluorescence microplate reader with an injection module

Procedure:

  • Cell Seeding: Seed P2Y11-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye, and optionally Pluronic F-127 and probenecid, in the assay buffer. b. Remove the culture medium and add the loading buffer to the cells. c. Incubate for a specified time (e.g., 45-60 minutes) at 37°C in the dark.

  • Washing: Gently wash the cells with the assay buffer to remove excess dye.

  • Agonist Preparation: Prepare dilutions of this compound and ATP in the assay buffer.

  • Measurement: a. Place the plate in the fluorescence microplate reader. b. Establish a stable baseline fluorescence reading. c. Use the instrument's injector to add the agonist dilutions to the wells. d. Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis: Analyze the kinetic data to determine the peak fluorescence response for each agonist concentration. Plot the data as a dose-response curve to calculate EC50 and Emax values.

Conclusion

Both this compound and ATP are effective agonists of the P2Y11 receptor, capable of activating both Gs/cAMP and Gq/Ca²⁺ signaling pathways. This compound offers the advantage of being a selective synthetic agonist, which can be beneficial in complex biological systems where multiple purinergic receptors are expressed. ATP, as the endogenous ligand, is crucial for studying the physiological regulation of the P2Y11 receptor.

The choice between these two agonists will depend on the specific experimental goals. For studies requiring high selectivity for the P2Y11 receptor, this compound is a suitable choice. For investigations into the natural physiological response, ATP remains the gold standard. Researchers should carefully consider the potency and, where data is available, the efficacy of each agonist in the context of their specific cell system and signaling pathway of interest.

References

Unveiling the Selectivity of NF546: A Comparative Guide to its Cross-Reactivity with P2Y Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise target engagement of a pharmacological tool is paramount. This guide provides a comprehensive comparison of the P2Y₁₁ receptor agonist, NF546 hydrate (B1144303), and its cross-reactivity with other P2Y receptor subtypes. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate informed decisions in the design and interpretation of studies involving this compound.

NF546 is a potent and selective agonist of the human P2Y₁₁ receptor, exhibiting a pEC₅₀ of 6.27. Its unique non-nucleotide structure has made it a valuable tool for investigating the physiological roles of the P2Y₁₁ receptor. However, a thorough characterization of its activity at other P2Y receptors is crucial to ensure the accurate attribution of its observed effects.

Comparative Analysis of NF546 Activity at P2Y Receptors

To quantify the selectivity of NF546, its activity has been assessed across a panel of human P2Y receptors. The following table summarizes the available data on the potency of NF546 at various P2Y receptor subtypes.

Receptor SubtypeG-Protein CouplingNF546 ActivitypEC₅₀ / pKᵢReference
P2Y₁₁ Gq/GsAgonist6.27
P2Y₁ GqNo significant activity at concentrations up to 10 µM-Meis et al., 2010
P2Y₂ GqWeak partial agonism at high concentrations< 5Meis et al., 2010
P2Y₄ GqNo significant activity at concentrations up to 10 µM-Meis et al., 2010
P2Y₆ GqWeak partial agonism at high concentrations< 5Meis et al., 2010
P2Y₁₂ GiWeak partial agonism at high concentrations< 5Meis et al., 2010

Data presented is based on functional assays (calcium mobilization or cAMP accumulation) as described in the primary literature. The lack of a specific pEC₅₀ value indicates that significant agonistic activity was not observed at the tested concentrations.

The data clearly demonstrates the high selectivity of NF546 for the P2Y₁₁ receptor. While weak partial agonism is observed at P2Y₂, P2Y₆, and P2Y₁₂ receptors, this occurs at concentrations significantly higher than those required to achieve maximal activation of P2Y₁₁. This selectivity profile underscores the utility of NF546 as a specific pharmacological probe for studying P2Y₁₁-mediated signaling at appropriate concentrations.

Experimental Protocols

The determination of NF546's cross-reactivity with various P2Y receptors relies on robust and well-defined experimental methodologies. The following are detailed protocols for the key assays used in these evaluations.

Calcium Mobilization Assay

This assay is employed to assess the activity of agonists at Gq-coupled P2Y receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁), which signal through an increase in intracellular calcium concentration.

Materials:

  • Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human P2Y receptor of interest.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • NF546 hydrate stock solution (e.g., 10 mM in water).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates at a density that ensures a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 60 minutes at 37°C.

  • Compound Plate Preparation: Prepare a serial dilution of NF546 in Assay Buffer in a separate microplate to achieve the desired final concentrations.

  • Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. After establishing a stable baseline, the instrument's automated pipettor adds the NF546 dilutions to the cell plate.

  • Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium mobilization, is measured. The peak fluorescence response is plotted against the logarithm of the NF546 concentration to generate a dose-response curve and calculate the pEC₅₀ value.

cAMP Accumulation Assay

This assay is used to determine the activity of agonists at Gs-coupled (e.g., P2Y₁₁) or Gi-coupled (e.g., P2Y₁₂) receptors, which modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).

Materials:

  • HEK293 or CHO cells stably expressing the human P2Y receptor of interest.

  • Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • Forskolin (B1673556) (for Gi-coupled receptor assays).

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • 96- or 384-well microplates.

Procedure:

  • Cell Plating: Seed cells as described for the calcium mobilization assay.

  • Agonist Stimulation (Gs-coupled): Remove the culture medium and pre-incubate the cells with Stimulation Buffer for 15 minutes at 37°C. Add serial dilutions of NF546 and incubate for a further 15-30 minutes at 37°C.

  • Agonist Stimulation (Gi-coupled): Remove the culture medium and pre-incubate the cells with Stimulation Buffer containing a sub-maximal concentration of forskolin (to stimulate adenylyl cyclase) and serial dilutions of NF546. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Terminate the stimulation by aspirating the buffer and lysing the cells with the lysis buffer provided in the cAMP assay kit.

  • Data Analysis: Measure the intracellular cAMP levels according to the manufacturer's instructions. For Gs-coupled receptors, a dose-dependent increase in cAMP is expected, while for Gi-coupled receptors, a dose-dependent decrease in forskolin-stimulated cAMP levels is observed. Plot the response against the logarithm of the NF546 concentration to determine the pEC₅₀ or pIC₅₀.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided.

P2Y_Signaling_Pathways cluster_Gq Gq-Coupled P2Y Receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁) cluster_Gs Gs-Coupled P2Y₁₁ Receptor cluster_Gi Gi-Coupled P2Y Receptors (P2Y₁₂, P2Y₁₃, P2Y₁₄) NF546_Gq NF546 P2Y11_Gq P2Y₁₁ NF546_Gq->P2Y11_Gq Gq Gq P2Y11_Gq->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC NF546_Gs NF546 P2Y11_Gs P2Y₁₁ NF546_Gs->P2Y11_Gs Gs Gs P2Y11_Gs->Gs AC_stim Adenylyl Cyclase (AC) Gs->AC_stim ATP_cAMP_stim ATP → cAMP AC_stim->ATP_cAMP_stim NF546_Gi NF546 (high conc.) P2Y12 P2Y₁₂ NF546_Gi->P2Y12 Gi Gi P2Y12->Gi AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib ATP_cAMP_inhib ATP ⇥ cAMP AC_inhib->ATP_cAMP_inhib

Caption: Signaling pathways of P2Y receptors activated by NF546.

Experimental_Workflow start Start: Characterize NF546 Cross-Reactivity cell_culture Culture cells stably expressing individual P2Y receptor subtypes start->cell_culture assay_selection Select appropriate functional assay cell_culture->assay_selection ca_assay Calcium Mobilization Assay (for Gq-coupled receptors) assay_selection->ca_assay Gq camp_assay cAMP Accumulation Assay (for Gs/Gi-coupled receptors) assay_selection->camp_assay Gs/Gi dose_response Generate dose-response curves for NF546 at each receptor ca_assay->dose_response camp_assay->dose_response data_analysis Calculate pEC₅₀ or pIC₅₀ values dose_response->data_analysis comparison Compare potencies across all P2Y receptor subtypes data_analysis->comparison conclusion Determine selectivity profile of NF546 comparison->conclusion

Caption: Experimental workflow for determining NF546 cross-reactivity.

A Comparative Guide to the Efficacy of NF546 Hydrate and Endogenous Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic P2Y11 receptor agonist, NF546 hydrate (B1144303), and its primary endogenous ligand, adenosine (B11128) triphosphate (ATP). The data presented is compiled from multiple studies to offer a comprehensive overview of their respective efficacies and signaling pathways.

Quantitative Comparison of Agonist Potency

The following table summarizes the potency of NF546 hydrate and ATP at the human P2Y11 receptor. Potency is presented as pEC50 (the negative logarithm of the EC50) and EC50 values, which represent the concentration of an agonist that gives half-maximal response.

AgonistReceptorParameterValueCell LineAssay TypeReference
This compound Human P2Y11pEC506.27Not specifiedNot specified[1][2]
ATP Human P2Y11EC50~10-100 µMPancreatic duct epithelial cellscAMP accumulation[3]
ATP Human P2Y11EC5017.4 ± 6.1 µMCHO-K1cAMP accumulation[4]
ATP Human P2Y11EC5072 ± 8 µM1321N1 astrocytomaInositol (B14025) phosphate (B84403) accumulation[4]

Note: The potency of ATP can vary depending on the cell line and the specific signaling pathway being measured.

Selectivity Profile of this compound

This compound is recognized for its relative selectivity for the P2Y11 receptor over other P2Y and P2X receptor subtypes. While it is a potent P2Y11 agonist, it may activate other P2Y receptors, such as P2Y2, P2Y6, and P2Y12, at higher concentrations.

P2Y11 Receptor Signaling Pathways

The P2Y11 receptor is unique among P2Y receptors as it couples to two distinct G protein signaling pathways: the Gs pathway, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP), and the Gq pathway, which activates phospholipase C (PLC), leading to the generation of inositol phosphates (IPs) and subsequent calcium mobilization.

P2Y11_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y11 P2Y11 Receptor Gs Gs protein P2Y11->Gs Gq Gq protein P2Y11->Gq Ligand NF546 or ATP Ligand->P2Y11 AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3 Inositol Trisphosphate (IP3) PLC->IP3 produces Ca2 Ca²⁺ Release IP3->Ca2

P2Y11 receptor dual signaling pathways.

Experimental Methodologies

The determination of agonist potency and efficacy relies on robust in vitro assays. Below are generalized protocols for the two primary functional assays used to characterize P2Y11 receptor activation.

Cyclic AMP (cAMP) Accumulation Assay

This assay quantifies the production of cAMP following receptor stimulation, indicating the activation of the Gs pathway.

cAMP_Workflow cluster_workflow cAMP Assay Workflow A Seed cells expressing P2Y11 receptor B Incubate with phosphodiesterase inhibitor (e.g., IBMX) A->B C Add agonist (NF546 or ATP) B->C D Incubate for a defined period C->D E Lyse cells D->E F Quantify cAMP levels (e.g., HTRF, ELISA) E->F IP_Workflow cluster_workflow Inositol Phosphate Assay Workflow A Label cells with [³H]-myo-inositol B Wash to remove unincorporated label A->B C Pre-incubate with LiCl B->C D Add agonist (NF546 or ATP) C->D E Stop reaction and extract inositol phosphates D->E F Separate and quantify radiolabeled IPs E->F

References

Navigating P2Y11 Receptor Activation: A Comparative Guide to NF546 Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the P2Y11 receptor, the selective non-nucleotide agonist NF546 hydrate (B1144303) presents a valuable tool. This guide provides a comprehensive comparison of NF546 hydrate with other experimental alternatives, supported by experimental data and detailed protocols to aid in the design and reproducibility of future studies.

This compound is a potent and selective agonist for the P2Y11 receptor, a G-protein coupled receptor involved in diverse physiological processes, including immune response and vascular function. Its non-nucleotide structure offers advantages in terms of stability and specificity over endogenous ligands like ATP.

Performance Comparison: this compound vs. Alternatives

To objectively assess the performance of this compound, this section compares its activity with ATPγS, a commonly used non-hydrolyzable ATP analog and P2Y11 agonist. The data presented is collated from studies on human monocyte-derived dendritic cells and vascular tissues.

AgonistConcentrationCell Type/TissueMeasured EffectEfficacy/PotencyReference
This compound 100 µMHuman monocyte-derived dendritic cellsStimulation of thrombospondin-1 (TSP-1) releaseEqui-efficacious with ATPγS in stimulating TSP-1 release.[1]
This compound 100 µMHuman monocyte-derived dendritic cellsInhibition of LPS-induced IL-12p70 releaseEqui-efficacious with ATPγS in inhibiting IL-12p70 release.[1]
This compound 10 µMRat aortic ringsRestoration of vasomotor response impaired by Angiotensin IISignificantly restored basal vasomotor response.[2][3]
ATPγS Not specifiedHuman monocyte-derived dendritic cellsStimulation of thrombospondin-1 (TSP-1) releaseEqui-efficacious with NF546 in stimulating TSP-1 release.[1]
ATPγS Not specifiedHuman monocyte-derived dendritic cellsInhibition of LPS-induced IL-12p70 releaseEqui-efficacious with NF546 in inhibiting IL-12p70 release.[1]

Experimental Protocols

Reproducibility of experimental findings is paramount in scientific research. The following are detailed methodologies for key experiments involving this compound, extracted from published literature.

Protocol 1: Stimulation of Cytokine Release from Human Monocyte-Derived Dendritic Cells

This protocol is based on the methodology described by Meis et al. (2010).[1]

Objective: To assess the effect of this compound on cytokine release from human monocyte-derived dendritic cells (DCs).

Materials:

  • This compound

  • ATPγS (for comparison)

  • NF340 (P2Y11 antagonist)

  • Lipopolysaccharide (LPS)

  • Human monocyte-derived dendritic cells

  • Standard cell culture reagents

  • ELISA kits for IL-8 and IL-12p70

Procedure:

  • Culture human monocyte-derived DCs under standard conditions.

  • Pre-incubate the cells with the P2Y11 antagonist NF340 for a designated time, if applicable.

  • Stimulate the cells with varying concentrations of this compound or ATPγS for 24 hours.

  • For experiments investigating the inhibition of LPS-induced cytokine release, co-incubate cells with this compound and LPS.

  • After the incubation period, collect the cell culture supernatants.

  • Quantify the concentration of IL-8 and IL-12p70 in the supernatants using specific ELISA kits.

Protocol 2: Assessment of Vascular Function in Rat Aortic Rings

This protocol is adapted from studies on the effect of NF546 on vascular function.[2][3]

Objective: To evaluate the effect of this compound on the vasomotor response of isolated rat aortic rings.

Materials:

  • This compound

  • Angiotensin II (AngII)

  • Phenylephrine (Phe)

  • Acetylcholine (B1216132) (Ach)

  • Krebs-Henseleit solution

  • Isolated rat aortic rings

  • Organ bath setup for isometric tension recording

Procedure:

  • Isolate thoracic aortic rings from rats and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.

  • To induce vascular dysfunction, incubate the aortic rings with Angiotensin II (100 nM) for 30 minutes.

  • In the experimental group, co-incubate the AngII-treated rings with this compound (10 µM).

  • Assess the vasoconstrictive response by generating a cumulative concentration-response curve to phenylephrine.

  • Evaluate the endothelium-dependent relaxation by generating a cumulative concentration-response curve to acetylcholine in phenylephrine-pre-contracted rings.

  • Record and analyze the changes in isometric tension to determine the effect of this compound on vascular function.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

P2Y11_Signaling_Pathway NF546 This compound P2Y11 P2Y11 Receptor NF546->P2Y11 Gq Gq protein P2Y11->Gq Gs Gs protein P2Y11->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP Production AC->cAMP Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., Cytokine Release, Vasodilation) Ca2->Downstream PKC->Downstream PKA PKA Activation cAMP->PKA PKA->Downstream

P2Y11 Receptor Signaling Pathway

Experimental_Workflow_Dendritic_Cells cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis DCs Human Monocyte-derived Dendritic Cells Stimulation Stimulation with: - this compound - ATPγS - LPS DCs->Stimulation Supernatant Collect Supernatants Stimulation->Supernatant ELISA ELISA for IL-8 & IL-12p70 Supernatant->ELISA Experimental_Workflow_Vascular_Function cluster_prep Tissue Preparation cluster_treatment Treatment cluster_analysis Analysis Aorta Isolate Rat Aortic Rings Incubation Incubate with: - Angiotensin II - this compound Aorta->Incubation Response Measure Vasomotor Response to: - Phenylephrine - Acetylcholine Incubation->Response Tension Record Isometric Tension Response->Tension

References

Comparative Guide to P2Y11 Receptor Agonists: NF546 Hydrate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NF546 hydrate (B1144303), a selective non-nucleotide P2Y11 receptor agonist, with other common nucleotide-based agonists. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies on purinergic signaling.

The P2Y11 receptor is a unique G-protein coupled receptor (GPCR) in the purinergic family, distinguished by its dual coupling to both the Gs and Gq signaling pathways.[1] Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while the Gq pathway activates phospholipase C (PLC), resulting in inositol (B14025) trisphosphate (IP3) production and subsequent mobilization of intracellular calcium (Ca2+).[1] This dual signaling capacity makes the P2Y11 receptor a compelling target for therapeutic applications, including the modulation of immune responses and inflammation.[1]

Pharmacological Profiles of P2Y11 Agonists

NF546 is a notable selective, non-nucleotide agonist for the P2Y11 receptor.[2] Its non-nucleotide structure offers a different pharmacological tool compared to endogenous ligands like ATP and its synthetic analogs. While other potent nucleotide agonists exist, the landscape of selective non-nucleotide P2Y11 agonists is less extensive, positioning NF546 as a key compound for specific research applications.

**Quantitative Data Summary

The table below summarizes the pharmacological properties of NF546 hydrate and compares it with common nucleotide-based P2Y11 agonists.

AgonistTypePotency (pEC50/EC50)Key Reported Effects & Selectivity
This compound Non-Nucleotide pEC50: 6.27[2]Stimulates IL-8 release; inhibits LPS-induced IL-12p70 release; modulates T-cell migration; restores vascular function.[2][3][4] Relatively selective over P2Y1, P2Y2, P2Y4, P2Y6, P2Y12, and several P2X receptors.[2]
ATP Nucleotide Varies by cell type/assayEndogenous agonist. Activates both Gs (cAMP) and Gq (Ca2+) pathways.[1][5]
ATPγS Nucleotide Potent agonist, often > ATP[5][6]A non-hydrolyzable ATP analog, providing sustained receptor activation.[3]
BzATP Nucleotide Potent agonist, ~ ATPγS[5][6]2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate. Potent agonist at P2Y11.
AR-C67085 Nucleotide Reported as the most potent agonist among a series of tested nucleotides.[5][6]An ATP derivative, surprisingly found to be a potent P2Y11 agonist.[5][6]
NAD+ Nucleotide Activates P2Y11Nicotinamide adenine (B156593) dinucleotide; reported to activate P2Y11, causing increases in intracellular Ca2+, IP3, and cAMP.[7]

Signaling Pathways & Experimental Logic

Visualizing the complex signaling cascades and experimental designs is crucial for understanding agonist activity.

P2Y11_Signaling_Pathway cluster_membrane Plasma Membrane P2Y11 P2Y11 Receptor Gs Gs P2Y11->Gs Activates Gq Gq P2Y11->Gq Activates Agonist Agonist (e.g., NF546, ATP) Agonist->P2Y11 Binds AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Stimulates MAPK MAPK/ERK Pathway Gq->MAPK cAMP ↑ cAMP AC->cAMP Produces IP3 ↑ IP3 PLC->IP3 Generates PKA PKA cAMP->PKA ER Endoplasmic Reticulum IP3->ER Binds Ca2 ↑ [Ca2+]i Ca2->MAPK PKA->MAPK ER->Ca2 Releases Ca2+ pERK ↑ pERK MAPK->pERK

Caption: P2Y11 receptor dual signaling cascade.

Experimental_Workflow cluster_assays Functional Assays start Seed Cells Expressing P2Y11 Receptor (e.g., HEK293, CHO) treatment Treat with Agonists (NF546 vs. Alternatives) - Dose-Response - start->treatment cAMP cAMP Accumulation Assay (Gs Pathway) treatment->cAMP Calcium Calcium Mobilization Assay (Gq Pathway) treatment->Calcium ERK ERK Phosphorylation Assay (Downstream Signaling) treatment->ERK analysis Data Analysis (EC50/Emax Calculation) cAMP->analysis Calcium->analysis ERK->analysis conclusion Compare Potency & Efficacy analysis->conclusion

Caption: Workflow for comparing P2Y11 agonist performance.

Logical_Relationships cluster_non_nucleotide Non-Nucleotide Agonists cluster_nucleotide Nucleotide Agonists P2Y11 P2Y11 Receptor NF546 This compound NF546->P2Y11 Activates ATP ATP / ATPγS ATP->P2Y11 Activates BzATP BzATP BzATP->P2Y11 Activates ARC AR-C67085 ARC->P2Y11 Activates NAD NAD+ NAD->P2Y11 Activates

Caption: Logical comparison of agonist classes for P2Y11.

Experimental Protocols

Detailed methodologies are provided for key experiments used to characterize P2Y11 receptor agonists.

Calcium Mobilization Assay (Gq Pathway)

This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway.

Principle: Gq activation stimulates PLC, which generates IP3. IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[1] This transient increase is detected by a calcium-sensitive fluorescent dye.[8]

Methodology:

  • Cell Preparation:

    • Seed cells stably or transiently expressing the human P2Y11 receptor (e.g., HEK293, CHO-K1) into black, clear-bottom 96- or 384-well plates.[9]

    • Culture cells until they reach approximately 80-90% confluency.

  • Dye Loading:

    • Remove the culture medium.

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[9]

    • Add the loading buffer to each well and incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[1]

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of agonists (NF546, ATP, etc.) in the assay buffer.

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an integrated liquid handler.[8][10]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.[9]

    • Automatically add the agonist solutions to the wells while continuously recording the fluorescence signal for at least 60-120 seconds.[9][11] The excitation for Fluo-4 is typically 488 nm and emission is measured around 525 nm.[10]

  • Data Analysis:

    • The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the maximum response elicited by a reference agonist.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 values.

cAMP Accumulation Assay (Gs Pathway)

This assay quantifies the increase in intracellular cAMP levels following the activation of the Gs pathway.

Principle: Gs activation stimulates adenylyl cyclase, which converts ATP to cAMP.[12] The amount of cAMP produced is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[13][14]

Methodology:

  • Cell Preparation:

    • Harvest and resuspend P2Y11-expressing cells in a stimulation buffer. Cell density should be optimized for the assay format.

  • Agonist Stimulation:

    • In a suitable microplate (e.g., white 384-well), add cells to the wells.

    • Add serial dilutions of the test compounds (agonists).

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production.[13]

  • Cell Lysis and Detection:

    • Add a lysis buffer that also contains the detection reagents. For an HTRF assay, this would typically be a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.[15]

    • The endogenously produced cAMP competes with the d2-labeled cAMP for binding to the antibody.[13]

    • Incubate for 1 hour at room temperature to allow the competitive binding to reach equilibrium.[15]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

    • An increase in intracellular cAMP leads to a decrease in the HTRF signal.[13]

    • Calculate the signal ratio and convert it to cAMP concentrations using a standard curve run in parallel.

    • Plot the cAMP concentration against the agonist concentration to determine EC50 values.

ERK Phosphorylation Assay (Downstream Signaling)

This assay measures the activation of the MAPK/ERK signaling pathway, a common downstream event for many GPCRs.

Principle: P2Y11 activation can lead to the phosphorylation of ERK1/2.[16] This cell-based ELISA measures the level of dually phosphorylated ERK1 (T202/Y204) and ERK2 (T185/Y187) relative to the total amount of ERK protein in the same well.[17][18]

Methodology:

  • Cell Culture and Treatment:

    • Seed P2Y11-expressing cells in 96-well plates and grow overnight.

    • Starve the cells in a serum-free medium for several hours to reduce basal phosphorylation.

    • Treat cells with different concentrations of agonists for a short period (e.g., 5-30 minutes).[16]

  • Fixation and Permeabilization:

    • Remove the treatment medium and fix the cells by adding a 4% formaldehyde (B43269) solution for 20 minutes at room temperature.[19]

    • Wash the cells and add a quenching buffer (e.g., H2O2 in wash buffer) to reduce endogenous peroxidase activity.[19]

    • Permeabilize the cells with a suitable detergent to allow antibody access to intracellular proteins.

  • Immunodetection:

    • Block non-specific binding with a blocking buffer for 1 hour.[19]

    • Incubate the cells with a primary antibody specific for phosphorylated ERK (pERK).

    • Wash the wells and add a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Signal Development and Reading:

    • Add a fluorogenic substrate for the enzyme (e.g., HRP substrate).[19]

    • Read the fluorescence on a plate reader (e.g., excitation/emission ~535/590 nm).[19]

    • To normalize for cell number, stain the wells for total protein using a fluorescent dye (e.g., Janus Green) and read at an appropriate wavelength.

    • Alternatively, use a total ERK antibody for normalization.[18]

  • Data Analysis:

    • Calculate the ratio of the pERK signal to the total protein/total ERK signal for each well.

    • Plot the normalized pERK levels against the agonist concentration to determine the dose-dependent effect on ERK activation.

References

Benchmarking NF546 Hydrate Against Standard P2Y11 Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NF546 hydrate, a selective non-nucleotide agonist for the P2Y11 receptor, against other standard P2Y11 modulators. The data presented herein is intended to assist researchers in making informed decisions for their studies on purinergic signaling.

Data Presentation: Comparative Potency of P2Y11 Modulators

The following table summarizes the potency of NF546 and other common P2Y11 receptor modulators. Potency is expressed as EC50 for agonists (the concentration required to elicit a half-maximal response) and IC50 for antagonists (the concentration required to inhibit 50% of the agonist response).

CompoundModulator TypePotency (EC50/IC50)Assay TypeReference
NF546 Agonist0.54 µM (pEC50 = 6.27)Calcium Mobilization / cAMP Accumulation[1][2]
ATPEndogenous Agonist~10-20 µMCalcium Mobilization / cAMP Accumulation[3]
ATPγSAgonist (non-hydrolyzable ATP analog)More potent than ATPcAMP Accumulation[2]
BzATPAgonistMore potent than ATPInositol Phosphate Production[4]
2-MeSATPAgonistLess potent than ATPInositol Phosphate Production[2]
NF340 Antagonist0.37 µM (pIC50 = 6.43)Calcium Mobilization[5]
0.07 µM (pIC50 = 7.14)cAMP Accumulation[5]
NF157Antagonist--[4][6]

Note: The potency of these compounds can vary depending on the cell line and specific assay conditions used.

Selectivity Profile

NF546 exhibits selectivity for the P2Y11 receptor over a range of other P2Y and P2X receptors.[1][7] Similarly, NF340 is a potent and selective P2Y11 receptor antagonist.[6][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y11.

a. Cell Culture and Plating:

  • Culture human astrocytoma cells (1321N1) or other suitable cell lines stably expressing the human P2Y11 receptor in appropriate media.

  • Seed the cells into black, clear-bottom 96-well microplates at a density that allows for a confluent monolayer on the day of the experiment.

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

b. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) supplemented with probenecid (B1678239) to prevent dye extrusion.

  • Remove the culture medium from the wells and add the dye-loading solution.

  • Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

c. Compound Addition and Signal Detection:

  • Prepare serial dilutions of the test compounds (agonists or antagonists) in the assay buffer.

  • For antagonist testing, pre-incubate the cells with the antagonist for a defined period before adding the agonist.

  • Use a fluorescence plate reader equipped with an automated liquid handling system to add the compounds to the wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) immediately before and after compound addition in kinetic mode.

d. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • For agonists, plot the ΔF against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

  • For antagonists, the IC50 value is determined by measuring the inhibition of the response to a fixed concentration of an agonist (e.g., ATP or NF546).

cAMP Accumulation Assay

This assay measures the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following the activation of Gs-coupled receptors like P2Y11.

a. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the human P2Y11 receptor.

  • Plate the cells in multi-well plates and grow to near confluence.

b. Assay Procedure:

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) for a specified time to prevent the degradation of cAMP.

  • Add varying concentrations of the test agonist (e.g., NF546) to the wells.

  • For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of the agonist.

  • Incubate the plates at 37°C for a defined period (e.g., 15-30 minutes).

c. Cell Lysis and cAMP Measurement:

  • Lyse the cells using a lysis buffer.

  • Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or LANCE).

d. Data Analysis:

  • For agonists, plot the measured cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

  • For antagonists, the IC50 value is determined by measuring the inhibition of the cAMP production induced by a fixed concentration of an agonist.

Mandatory Visualizations

P2Y11 Receptor Signaling Pathway

P2Y11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., ATP, NF546) P2Y11 P2Y11 Receptor Agonist->P2Y11 Binds to Gs Gαs P2Y11->Gs Activates Gq Gαq P2Y11->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Cleaves PKA Protein Kinase A cAMP->PKA Activates Downstream_Gs Downstream Cellular Responses PKA->Downstream_Gs IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream_Gq Downstream Cellular Responses PKC->Downstream_Gq

Caption: Dual signaling pathways of the P2Y11 receptor.

Experimental Workflow for P2Y11 Modulator Screening

Experimental_Workflow start Start cell_culture Cell Culture (P2Y11-expressing cells) start->cell_culture plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells dye_loading Calcium Assay: Load cells with calcium-sensitive dye plate_cells->dye_loading cAMP_assay cAMP Assay: Pre-incubate with phosphodiesterase inhibitor plate_cells->cAMP_assay add_compounds Add Test Compounds (Agonists or Antagonists) dye_loading->add_compounds cAMP_assay->add_compounds measure_signal Measure Fluorescence (Ca²⁺) or Luminescence/HTRF (cAMP) add_compounds->measure_signal data_analysis Data Analysis: Generate dose-response curves Calculate EC50/IC50 measure_signal->data_analysis end End data_analysis->end

Caption: General workflow for screening P2Y11 receptor modulators.

References

Safety Operating Guide

Proper Disposal of NF546 Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

NF546 hydrate (B1144303) is a selective non-nucleotide P2Y11 agonist used in research to study its effects on cellular signaling pathways, such as the release of interleukin-8 from human monocyte-derived dendritic cells. Due to its specialized and research-focused application, comprehensive public safety and disposal documentation is limited.

General Step-by-Step Disposal Procedure for Research-Grade Chemicals

For novel or specialized compounds like NF546 hydrate where a specific SDS is unavailable, the chemical should be treated as potentially hazardous. The following procedure outlines a safe and compliant approach for managing its waste.

  • Personal Protective Equipment (PPE): Before handling this compound, at a minimum, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound (e.g., unused solid, solutions, contaminated vials, pipette tips) as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your EHS department. Mixing incompatible chemicals can lead to dangerous reactions.[1]

  • Waste Collection and Labeling:

    • Collect waste in a designated, leak-proof container with a secure lid.

    • The container must be clearly labeled with the words "Hazardous Waste."[1]

    • The label should also include:

      • The full chemical name: "this compound" and its CAS number "1006028-37-0." Avoid using abbreviations.[1]

      • The approximate concentration and quantity of the waste.

      • The date when the waste was first added to the container.[1]

      • The name of the principal investigator and the laboratory location.[1]

      • A statement such as "Hazards Not Fully Known."[1]

  • Storage of Chemical Waste:

    • Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

    • Ensure the storage area is equipped with secondary containment to control any potential spills.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department. This is the most critical step. EHS professionals are trained to manage and dispose of hazardous and unknown chemical waste in compliance with all federal, state, and local regulations.[2][3][4][5]

    • Provide the EHS department with all available information about this compound.

    • Follow their specific instructions for the final pickup and disposal of the waste. Disposal companies will not accept unknown chemical waste without proper characterization.[2][5]

Quantitative Data for this compound

Due to the limited public information, a comprehensive set of physical and chemical properties for this compound is not available. The following data has been compiled from vendor and research sources:

PropertyValue
Chemical Name 4,4′-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha′-diphosphonic acid tetrasodium (B8768297) salt) hydrate
Molecular Formula C₄₇H₄₄N₆O₁₇P₄·4Na (anhydrous)
Molecular Weight 1180.74 g/mol (anhydrous)
CAS Number 1006028-37-0 (anhydrous)
Description A selective non-nucleotide P2Y11 agonist.

Experimental Protocols

As this compound is a research chemical, its use is confined to experimental settings. A key cited experiment involves its use to stimulate the release of interleukin-8 from human monocyte-derived dendritic cells. In such an experiment, this compound was shown to have a pEC₅₀ of 6.27 and was found to be relatively selective for the P2Y11 receptor over other P2Y and P2X receptors.

Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of a research chemical with limited safety information.

cluster_prep Step 1: Preparation cluster_assess Step 2: Assessment & Collection cluster_contact Step 3: Consultation & Disposal start Start: Have Chemical Waste for Disposal ppe Wear Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe sds_check Is a Safety Data Sheet (SDS) with disposal instructions available? ppe->sds_check collect_known Follow SDS-specific instructions. Collect and label waste accordingly. sds_check->collect_known Yes collect_unknown Treat as 'Hazards Not Fully Known'. Collect in a dedicated, sealed container. sds_check->collect_unknown No contact_ehs CONTACT INSTITUTIONAL ENVIRONMENTAL HEALTH & SAFETY (EHS) collect_known->contact_ehs label_waste Label container with: - 'Hazardous Waste' - Full Chemical Name & CAS Number - PI Name & Location - Accumulation Start Date collect_unknown->label_waste label_waste->contact_ehs provide_info Provide all available information to EHS. contact_ehs->provide_info follow_ehs Follow EHS instructions for waste pickup and final disposal. provide_info->follow_ehs end End: Waste Disposed of Safely and Compliantly follow_ehs->end

Caption: General workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling NF546 hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling NF546 hydrate (B1144303). The following procedures are based on available safety data sheets and are intended to ensure the safe handling and disposal of this research chemical.

Chemical Identification:

  • Product Name: NF546 hydrate

  • Chemical Name: 4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium (B8768297) salt

  • CAS Number: 1006028-37-0

While some safety data sheets indicate that the toxicological properties of this compound have not been fully investigated, it is classified by some suppliers as causing skin irritation (Category 2), serious eye irritation (Category 2A), and potential respiratory irritation (Category 3).[1] Therefore, it is crucial to handle this compound with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection Type Specification Rationale
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields.To prevent eye contact which may cause serious irritation.[1]
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use.To avoid skin contact which may cause irritation.[2][3]
Body Protection Laboratory coat. For larger quantities or where splashing is possible, wear additional protective clothing.To protect skin and personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.To prevent inhalation, which may cause respiratory tract irritation.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety. The following step-by-step protocols for handling, storage, and disposal of this compound should be strictly followed.

Experimental Protocol: Safe Handling Procedure

  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Put on all required personal protective equipment (see table above).

  • Handling:

    • Avoid the formation of dust and aerosols.

    • Avoid contact with skin and eyes.

    • Use non-sparking tools to prevent ignition from electrostatic discharge.

    • Weigh and transfer the chemical carefully.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Store away from incompatible materials and foodstuff containers.

  • Spill Response:

    • Evacuate personnel to a safe area.

    • Ensure adequate ventilation.

    • Prevent further leakage or spillage if it is safe to do so.

    • Avoid dust formation.

    • Sweep up the spilled material and place it in a suitable, closed container for disposal.

    • Do not let the chemical enter drains.

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations.

    • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

First Aid Measures

Exposure Route First Aid Protocol
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician if irritation occurs.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.

Physicochemical and Toxicological Data

Property Value
Molecular Weight 1180.74 g/mol
Appearance Solid
Acute Toxicity (Oral) No data available
Skin Corrosion/Irritation Causes skin irritation (Category 2)
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2A)
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill & Emergency cluster_disposal Disposal prep_area Work in a well-ventilated area (fume hood) don_ppe Don Personal Protective Equipment (PPE) prep_area->don_ppe weigh Weigh and transfer this compound don_ppe->weigh avoid_dust Avoid dust and aerosol formation weigh->avoid_dust store Store in a cool, dry, well-ventilated area in a tightly sealed container avoid_dust->store After use spill In case of a spill, evacuate and ventilate the area avoid_dust->spill If spill occurs dispose Dispose of waste in accordance with regulations store->dispose When no longer needed cleanup Clean up with appropriate materials and dispose of as hazardous waste spill->cleanup first_aid Follow first aid procedures for exposure spill->first_aid cleanup->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.